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  • Product: (2S)-6-Methylheptan-2-OL
  • CAS: 87247-19-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-6-Methylheptan-2-ol: Properties, Synthesis, and Chiral Analysis

Introduction: The Significance of Chirality in (2S)-6-Methylheptan-2-ol (2S)-6-Methylheptan-2-ol is a chiral secondary alcohol that, while seemingly simple in structure, represents a crucial building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in (2S)-6-Methylheptan-2-ol

(2S)-6-Methylheptan-2-ol is a chiral secondary alcohol that, while seemingly simple in structure, represents a crucial building block in medicinal chemistry and stereoselective synthesis. As with many chiral molecules, the biological activity is often confined to a single enantiomer. Therefore, a comprehensive understanding of the specific properties, synthesis, and analysis of the (S)-enantiomer is of paramount importance for researchers, scientists, and drug development professionals. The spatial arrangement of the hydroxyl group at the C2 position dictates its interaction with other chiral entities, such as enzymes and receptors, making enantiomeric purity a critical quality attribute.

This technical guide provides an in-depth exploration of (2S)-6-Methylheptan-2-ol, moving beyond a simple data sheet to offer insights into its synthesis, the nuanced methodologies for its chiral analysis, and its relevance in contemporary research. The information presented herein is intended to empower scientists to confidently synthesize, purify, and characterize this valuable chiral intermediate.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (2S)-6-Methylheptan-2-ol dictate its behavior in various chemical processes, from reaction kinetics to purification and formulation. While specific data for the (S)-enantiomer is not always available, the properties of the racemic mixture provide a solid foundation for its handling and application.

Structural and Molecular Information

The fundamental identity of (2S)-6-Methylheptan-2-ol is established by its molecular structure and associated identifiers.

Caption: 2D Structure of (2S)-6-Methylheptan-2-ol

Table 1: Chemical and Physical Properties of 6-Methylheptan-2-ol

PropertyValueSource(s)
IUPAC Name (2S)-6-Methylheptan-2-ol[1]
Synonyms (S)-6-Methyl-2-heptanol-
CAS Number 4730-22-7 (for racemate)[2][3]
Molecular Formula C₈H₁₈O[2][3]
Molecular Weight 130.23 g/mol [2][3]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 173.0-175.0 °C at 760 mmHg (for racemate)[2][3]
Density 0.816-0.820 g/cm³ at 20 °C (for racemate)[2]
Refractive Index 1.422-1.426 at 20 °C (for racemate)[2]
Solubility Soluble in alcohol; sparingly soluble in water (1594 mg/L at 25 °C, est.)[2]
Vapor Pressure 0.342 mmHg at 25 °C (estimated)[2]
Flash Point 67 °C (153 °F) (for racemate)[2]
Optical Rotation [α]D Data not readily available in literature.-

Expert Insight: The boiling point and solubility data are critical for designing purification protocols such as fractional distillation and liquid-liquid extraction. The low water solubility and good alcohol solubility are typical for an eight-carbon alcohol. While the specific rotation for (2S)-6-Methylheptan-2-ol is not widely reported, a related compound, (3S,4R)-4-Methylheptan-3-ol, has a reported specific rotation of +11.5 (c 1.0, hexane)[4]. This suggests that a non-zero optical rotation should be observable for the pure (S)-enantiomer of 6-methylheptan-2-ol, and its determination would be a key step in characterizing a newly synthesized batch.

Stereoselective Synthesis: A Biocatalytic Approach

The synthesis of enantiomerically pure (2S)-6-Methylheptan-2-ol is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, 6-methylheptan-2-one. While classical chemical methods using chiral reducing agents exist, biocatalysis using alcohol dehydrogenases (ADHs) offers a highly selective, environmentally benign, and efficient alternative.[5][6]

G cluster_0 Biocatalytic Stereoselective Reduction cluster_1 Key Components start 6-Methylheptan-2-one (Prochiral Ketone) process Asymmetric Reduction start->process end (2S)-6-Methylheptan-2-ol (Chiral Alcohol) process->end enzyme Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) enzyme->process cofactor NAD(P)H (Cofactor) cofactor->process recycling Cofactor Regeneration System (e.g., Glucose/GDH or Isopropanol) recycling->cofactor Regenerates

Caption: Proposed biocatalytic workflow for the synthesis of (2S)-6-Methylheptan-2-ol.

Experimental Protocol: Enzymatic Reduction of 6-Methylheptan-2-one

This protocol outlines a general procedure for the stereoselective reduction of 6-methylheptan-2-one to (2S)-6-Methylheptan-2-ol using a commercially available alcohol dehydrogenase.

Materials:

  • 6-Methylheptan-2-one (≥98% purity)

  • Alcohol Dehydrogenase (ADH) selective for producing (S)-alcohols (e.g., ADH from Lactobacillus kefir)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., D-glucose and glucose dehydrogenase (GDH), or isopropanol)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled water bath

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of phosphate buffer. Add D-glucose (as the ultimate reductant) and the NAD(P)H cofactor.

  • Enzyme Addition: Add the glucose dehydrogenase (for cofactor regeneration) and the (S)-selective alcohol dehydrogenase to the buffer solution. Stir gently to dissolve.

  • Substrate Addition: Add 6-methylheptan-2-one to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.

  • Reaction: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up: Once the reaction has reached completion (or equilibrium), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (2S)-6-Methylheptan-2-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and determine the enantiomeric excess of the purified product using chiral GC, NMR, and polarimetry.

Causality Behind Experimental Choices:

  • Biocatalyst: The choice of ADH is critical for achieving high enantioselectivity. Enzymes from different microbial sources exhibit different substrate specificities and stereoselectivities.[5]

  • Cofactor Regeneration: The nicotinamide cofactors (NADH/NADPH) are expensive. An in-situ regeneration system is essential for making the process economically viable on a preparative scale.[6]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Maintaining these conditions is crucial for efficient conversion.

  • Extraction Solvent: Ethyl acetate is a common choice for extracting moderately polar compounds like alcohols from aqueous solutions.

Applications in Research and Drug Development

The primary value of (2S)-6-Methylheptan-2-ol in a pharmaceutical context lies in its utility as a chiral building block. Its defined stereochemistry allows for the construction of complex molecules with specific biological activities.

  • Intermediate for p38 MAP Kinase Inhibitors: 6-Methylheptan-2-ol has been identified as an intermediate in the synthesis of highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase.[7] The p38 MAP kinase pathway is implicated in inflammatory diseases, making its inhibitors attractive therapeutic candidates. The chirality of the alcohol can be crucial for the final inhibitor's binding affinity and efficacy.

  • Reference Standard: In analytical chemistry, enantiomerically pure (2S)-6-Methylheptan-2-ol can be used as a reference standard for the development and validation of analytical methods, such as chiral chromatography, to quantify its presence in various matrices or as an impurity.[8]

Analytical Methodologies for Chiral Discrimination

Confirming the enantiomeric purity of (2S)-6-Methylheptan-2-ol is a critical step in its application. Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for separating and quantifying enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[7]

Experimental Protocol: Chiral GC Analysis

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., Rt-βDEXse or similar cyclodextrin-based CSP).

GC Conditions (Starting Point for Method Development):

  • Injector Temperature: 220 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Detector Temperature: 250 °C (FID)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the (2S)-6-Methylheptan-2-ol sample (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs), which exhibit distinct signals in the NMR spectrum.

Expert Insight: The use of a Gallium-based chiral solvating agent has been shown to be effective for the differentiation of chiral alcohols in ¹H NMR spectroscopy, offering a rapid and non-destructive method for analysis.

Safety and Handling

Conclusion

(2S)-6-Methylheptan-2-ol is a valuable chiral synthon with significant potential in drug discovery and development. Its successful application hinges on the ability to produce it in high enantiomeric purity and to accurately verify that purity. This guide has provided a comprehensive overview of its properties, a robust biocatalytic approach to its synthesis, and detailed methodologies for its chiral analysis. By leveraging these insights and protocols, researchers can effectively utilize (2S)-6-Methylheptan-2-ol in their synthetic endeavors.

References

  • Guzmán-Rodríguez, A. R., & Santos, L. S. (2017). ENZYMATIC REDUCTION BY ALCOHOL DEHYDROGENASE TA1316 FROM Thermoplasma acidophilum. Revista Mexicana de Ingeniería Química, 16(1), 33-39. Retrieved from [Link]

  • Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
  • Paul, C. E., & de Gonzalo, G. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-2-heptanol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lund University. (n.d.). ENZYMATIC STUDIES OF ALCOHOL DEHYDROGENASE BY A COMBINATION OF IN VITRO AND IN SILICO METHODS. Retrieved from [Link]

  • de Gonzalo, G., & Paul, C. E. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-methylheptan-2-ol. Retrieved from [Link]

  • YTC America Inc. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12583653, (2S)-6-Methylheptan-2-OL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13572, 6-Methyl-2-heptanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-2-heptanone. Retrieved from [Link]

  • Schurig, V. (2001). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.
  • NIST. (n.d.). 2-Heptanol, 6-methyl- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhai, R., et al. (2023). Enzymatic properties of alcohol dehydrogenase PedE_M.s. derived from Methylopila sp. M107 and its broad metal selectivity. Frontiers in Microbiology, 14. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanone, 6-methyl- Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • von Arx, M., et al. (2006). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species.
  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]

  • Contiero, M., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1569. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21418836, 6-Methoxyheptan-2-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 6-methyl- (CAS 4730-22-7). Retrieved from [Link]

Sources

Exploratory

(2S)-6-Methylheptan-2-OL synthesis and discovery

An In-Depth Technical Guide to (2S)-6-Methylheptan-2-ol: Synthesis, Discovery, and Multidisciplinary Applications Executive Summary (2S)-6-Methylheptan-2-ol is a chiral secondary alcohol that has emerged as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-6-Methylheptan-2-ol: Synthesis, Discovery, and Multidisciplinary Applications

Executive Summary

(2S)-6-Methylheptan-2-ol is a chiral secondary alcohol that has emerged as a highly versatile building block across multiple scientific disciplines. Originally identified as a critical volatile organic compound (VOC) and insect pheromone, its unique structural topology—combining a stereospecific secondary hydroxyl group with a branched aliphatic tail—has made it indispensable in modern chemistry. This whitepaper provides a comprehensive technical analysis of (2S)-6-methylheptan-2-ol, detailing its synthesis protocols, its role as a model substrate in advanced organocatalysis, and its downstream applications in drug discovery and fragrance design.

Chemical Identity & Quantitative Data

Understanding the physical and chemical properties of (2S)-6-methylheptan-2-ol is foundational for optimizing its behavior in synthetic workflows and biological assays. The compound exhibits a highly specific odor profile and acts as a polar solvent in various organic reactions[1].

Table 1: Quantitative Data and Physical Properties

Property / MetricValue / Description
IUPAC Name (2S)-6-Methylheptan-2-ol
CAS Registry Number 87247-19-6 (2S-enantiomer)[2], 4730-22-7 (Racemic)[3]
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [3]
Boiling Point 171 - 172 °C[4]
Density 0.803 - 0.807 g/mL at 25 °C[3]
Refractive Index ( nD20​ ) 1.424[4]
Odor Profile Fruity, pine-American, green[5]
Typical Synthesis Yield ~85% (via Pd/C Catalytic Hydrogenation)[5]

Synthesis Methodologies & Protocols

The synthesis of enantiomerically pure (2S)-6-methylheptan-2-ol must strictly preserve the integrity of the C2 stereocenter. The most reliable and scalable method involves the catalytic hydrogenation of the unsaturated precursor, (2S)-6-methylhept-5-en-2-ol[5].

Protocol 1: Catalytic Hydrogenation of (2S)-6-methylhept-5-en-2-ol

This protocol describes the highly efficient reduction of the C5-C6 double bond while preventing the hydrogenolysis of the secondary alcohol.

  • Catalyst Preparation: Charge a 50 mL round-bottom flask with 5% Palladium on carbon (0.02 g)[5].

    • Causality: The 5% Pd/C loading provides an optimal surface area for the syn-addition of hydrogen across the alkene. A higher palladium concentration or a more aggressive catalyst (like PtO2) risks unwanted over-reduction or cleavage of the C-O bond.

  • Substrate Addition: Add (2S)-6-methylhept-5-en-2-ol (4.0 g, 31 mmol) dissolved in methanol (20 mL)[5].

    • Causality: Methanol acts as a polar protic solvent, enhancing the solubility of the substrate and facilitating efficient hydrogen transfer at the liquid-solid interface of the catalyst.

  • Atmospheric Purging: Evacuate the flask and pressurize with 1 bar of hydrogen gas from a balloon. Repeat this cycle three times[5].

    • Causality: This is a critical safety and efficacy step. It ensures the complete displacement of oxygen, preventing the formation of explosive mixtures and eliminating side reactions such as the oxidation of the alcohol to a ketone.

  • Reaction: Stir the mixture vigorously for 8 hours at room temperature under a continuous hydrogen atmosphere[5].

    • Causality: The hydrogenation of isolated alkenes is thermodynamically favorable; ambient temperature is sufficient. Heating the reaction could induce unwanted isomerization.

  • Workup & Validation: Filter the crude reaction mixture through a Celite pad to remove the Pd/C catalyst, then remove the solvent in vacuo[5].

    • Self-Validating System: The reaction is deemed successful upon the isolation of a colorless oil with a yield of ~85% (3.4 g). The product's identity is confirmed via 13 C NMR (101 MHz, CDCl 3​ ), which must show the disappearance of alkene signals and the presence of expected aliphatic shifts: δ 68.15 (d), 39.58 (t), 38.92 (t), 27.91 (d), 23.52 (t), 23.46 (q), and 22.55 (q, 2C) ppm[5].

Synthesis_Workflow Precursor (2S)-6-Methylhept-5-en-2-ol Reaction Catalytic Hydrogenation (5% Pd/C, H2, MeOH) Precursor->Reaction Product (2S)-6-Methylheptan-2-ol Yield: >85% Reaction->Product Syn-addition App1 Fragrance Design (Muguet Accords) Product->App1 Etherification App2 Pharmacology (p38 MAPK Inhibitors) Product->App2 Imidazole Synthesis App3 Chemical Ecology (Insect Pheromones) Product->App3 Chiral Pool

Diagram 1: Synthesis workflow of (2S)-6-methylheptan-2-ol and its multidisciplinary applications.

Applications in Drug Discovery: p38 MAPK Inhibition

In pharmaceutical research, 6-methylheptan-2-ol is a highly valued intermediate utilized in the synthesis of tri- and tetrasubstituted imidazoles[6]. These complex heterocyclic compounds function as highly potent and specific ATP-mimetic inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK)[6].

Mechanistic Grounding: The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and cytokines, making it a prime target for anti-inflammatory and oncology drugs[7]. The branched aliphatic tail of 6-methylheptan-2-ol is incorporated into the imidazole scaffold to provide essential lipophilic bulk. This bulk perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site of the p38 kinase, drastically increasing binding affinity and preventing ATP from phosphorylating downstream targets.

p38_MAPK Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, MEKK) Stimulus->MAP3K Activates MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylates p38 p38 MAP Kinase MAP2K->p38 Phosphorylates Targets Downstream Targets (Inflammation / Apoptosis) p38->Targets Activates Inhibitor Tri-/Tetrasubstituted Imidazoles (Derived from 6-Methylheptan-2-ol) Inhibitor->p38 ATP-mimetic Inhibition

Diagram 2: p38 MAPK signaling pathway illustrating targeted ATP-mimetic inhibition by imidazole derivatives.

Applications in Chemical Ecology & Fragrance

Beyond pharmacology, (2S)-6-methylheptan-2-ol is renowned as a key structural component in the synthesis of pheromones for various insect species, such as the Asian longhorned beetle (Anoplophora glabripennis)[1]. Its specific stereochemistry acts as a lock-and-key mechanism for enantioselective recognition in insect olfactory systems[1].

In the fragrance industry, the compound is utilized to synthesize high-impact odorants like 4-[(1,5-dimethylhexyl)oxy]butanal[5]. The (2S)-enantiomer is specifically required because olfactory receptors in humans are highly stereoselective; the correct spatial arrangement triggers a powerful, diffusive muguet (lily of the valley) and green floral accord, providing superior perfumery performance at lower concentrations[5].

Advanced Catalysis: Remote C-H Hydroxylation

In modern synthetic methodology, 6-methylheptan-2-ol serves as a rigorous model substrate for testing chemoselective remote C(sp 3 )–H hydroxylation[8]. Oxidizing an unactivated aliphatic C-H bond in the presence of a secondary alcohol is notoriously difficult, as the alcohol typically overoxidizes to a ketone (6-methylheptan-2-one)[8].

Protocol 2: Chemoselective Remote C(sp 3 )–H Hydroxylation

Recent breakthroughs using amine organocatalysis and iminium salts have solved this challenge.

  • Solvent Preparation: Dissolve (2S)-6-methylheptan-2-ol in a solvent system containing hexafluoroisopropanol (HFIP)[8].

    • Causality: HFIP is a potent hydrogen-bond donor. It forms a strong complex with the secondary hydroxyl group of the substrate, sterically shielding the C2 position and electronically deactivating it against oxidation.

  • Catalyst & Oxidant Addition: Introduce a trifluoromethyl iminium salt catalyst alongside aqueous hydrogen peroxide (H 2​ O 2​ )[9].

    • Causality: The highly electrophilic iminium catalyst reacts with H 2​ O 2​ to form a reactive oxoammonium species. Because the C2 alcohol is deactivated by HFIP, this active species is forced to abstract hydrogen from the unactivated, remote C5 or C6 aliphatic bonds.

  • Reaction & Validation: Stir at room temperature.

    • Self-Validating System: The protocol is validated via GC-MS analysis. A successful reaction yields a mixture of stereoisomers arising from secondary C-H hydroxylation at C5, with an extraordinary site selectivity ratio of >30:1 favoring remote aliphatic oxidation over C2 ketone formation[8].

References

  • US8088725B2 - Fragrance compositions and compounds. Source: Google Patents.
  • CAS No : 4730-22-7 | Product Name : 6-methylheptan-2-ol. Source: Pharmaffiliates. URL: [Link]

  • Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Source: PubMed Central (PMC). URL:[Link]

  • 6-METHYL-2-HEPTANOL. Source: Chemdad. URL: [Link]

Sources

Foundational

The Enigmatic Presence of (2S)-6-Methylheptan-2-OL: A Technical Guide to Natural Occurrence and Chemical Ecology

Executive Summary (2S)-6-Methylheptan-2-ol is a chiral, branched-chain secondary alcohol that occupies a highly specific niche in chemical ecology and natural product chemistry[1]. While its achiral ketone precursor, 6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-6-Methylheptan-2-ol is a chiral, branched-chain secondary alcohol that occupies a highly specific niche in chemical ecology and natural product chemistry[1]. While its achiral ketone precursor, 6-methyl-2-heptanone, is ubiquitous across microbial and plant kingdoms, the stereoselective reduction to the (2S)-enantiomer yields a potent semiochemical[2]. This whitepaper provides an authoritative synthesis of the natural occurrence of (2S)-6-methylheptan-2-ol, exploring its botanical origins, its critical role in entomological signaling, and the rigorous analytical workflows required for its enantioselective isolation.

Chemical Identity and Ecological Significance

In chemical ecology, stereochemistry is not merely a structural feature; it is the fundamental language of receptor binding. The biological activity of 6-methyl-2-heptanol is heavily dependent on its chirality, as olfactory receptor neurons (ORNs) in target organisms exhibit strict enantiomeric discrimination[3].

Table 1: Physicochemical Properties and Ecological Causality
PropertyValueCausality / Significance in Ecology
Molecular Formula C8H18ODetermines the baseline mass spectrum and primary metabolic cost of biosynthesis.
Molecular Weight 130.23 g/mol [4]Optimal mass range (100-250 Da) for airborne semiochemical transport.
LogP (Hydrophobicity) ~2.6[4]Moderate lipophilicity facilitates diffusion through insect cuticular waxes.
Vapor Pressure 0.56 hPa (25°C)[5]High volatility ensures rapid atmospheric dispersion for long-range signaling.

Natural Occurrence Across Biological Kingdoms

Botanical Sources (Phytochemistry)

The presence of (2S)-6-methylheptan-2-ol in the plant kingdom is relatively rare but highly specific. According to the LOTUS natural products occurrence database, this specific chiral alcohol has been isolated from the tissues of Acokanthera oblongifolia (Apocynaceae)[6]. While A. oblongifolia is predominantly recognized for its potent, toxic cardiac glycosides (used historically in hunting poisons), its volatile profile contains this secondary alcohol, likely serving as an allelopathic agent or a specialized herbivore deterrent[6]. Furthermore, the racemic or unspecified forms of 6-methyl-2-heptanol have been identified in the essential oils of Morinda citrifolia (noni) and Beta vulgaris (beetroot) leaves, contributing to their complex volatile profiles[7].

Entomological Sources (Semiochemicals)

In the animal kingdom, (2S)-6-methylheptan-2-ol functions as a critical exocrine secretion. It is prominently featured in the volatile emissions of the Triatoma species complex (e.g., Triatoma phyllosoma, T. longipennis, and T. pallidipennis), which are reduviid bugs notorious as vectors for Chagas disease[8][9].

When disturbed, these insects release a complex bouquet of volatile organic compounds (VOCs) from their metasternal and Brindley's glands. 6-Methyl-2-heptanol acts within this matrix as an alarm pheromone or a species-specific recognition cue[9]. The evolutionary selection for the highly specific (2S)-enantiomer prevents cross-species miscommunication, ensuring that the alarm or aggregation signal is exclusively interpreted by conspecifics possessing the complementary chiral olfactory receptors.

Microbial Precursors

The ecological network of this compound is deeply tied to its oxidized precursor, 6-methyl-2-heptanone. This ketone is a dominant VOC emitted by rhizobacteria such as Bacillus subtilis ZD01, where it exhibits powerful antifungal activity against pathogens like Alternaria solani[2][10]. In many insect species, the biosynthesis of the (2S)-alcohol is achieved via the stereoselective enzymatic reduction of this environmentally abundant microbial/plant ketone[2].

Pathway A Precursor 6-Methyl-2-heptanone B Stereoselective Ketoreductase A->B Reduction C (2S)-6-Methylheptan-2-ol (Exocrine Secretion) B->C Emission D Olfactory Receptor Neuron (ORN) C->D Volatile Transport E Behavioral Response (Alarm/Recognition) D->E Signal Transduction

Biosynthetic and Ecological Signaling Pathway of (2S)-6-Methylheptan-2-ol

Analytical Workflows and Experimental Protocols

To accurately study (2S)-6-methylheptan-2-ol, researchers must utilize self-validating analytical systems that prevent volatile loss and resolve stereoisomers. Standard non-polar gas chromatography is insufficient; chiral stationary phases are mandatory.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: Non-destructive, solvent-free extraction of volatile (2S)-6-methylheptan-2-ol from biological matrices (e.g., Triatoma exocrine glands or Acokanthera leaves)[9]. Causality: A 65 μm Polydimethylsiloxane-Divinylbenzene (PDMS-DVB) fiber is explicitly chosen. The DVB polymer adds necessary retention capacity for semi-polar, low-molecular-weight alcohols, preventing them from being competitively displaced by highly abundant, non-polar cuticular lipids during extraction[9].

Step-by-Step Methodology:

  • Sample Preparation: Excise the biological tissue (e.g., metasternal gland) and immediately place it into a sterile 20 mL glass headspace vial. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 25 ± 2 °C for 15 minutes. This establishes a thermodynamic equilibrium between the solid/liquid matrix and the headspace vapor.

  • Extraction: Pierce the septum with the SPME needle and expose the 65 μm PDMS-DVB fiber to the headspace for exactly 60 minutes.

  • Desorption: Retract the fiber and immediately transfer it to the GC injection port for thermal desorption.

Protocol 2: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the (2S) and (2R) enantiomers of 6-methyl-2-heptanol and quantify the enantiomeric excess (ee) of the natural sample. Causality: Enantiomers have identical boiling points and cannot be separated on standard HP-5 columns. A chiral column (e.g., derivatized β-cyclodextrin) is required. As the enantiomers pass through the column, they form transient diastereomeric inclusion complexes with the cyclodextrin cavity. The (2S) and (2R) complexes have slightly different formation energies, resulting in distinct retention times.

Step-by-Step Methodology:

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode to ensure complete transfer of the analyte to the column head.

  • Chromatographic Separation: Use a chiral capillary column (e.g., Cyclosil-B, 30 m × 0.25 mm ID, 0.25 μm film).

  • Oven Temperature Program: Hold at 40°C for 5 minutes. Ramp at a slow rate of 2°C/min to 120°C. Causality: A slow temperature ramp is critical to maximize the transient diastereomeric interactions, ensuring baseline resolution of the enantiomers. Finally, ramp at 10°C/min to 200°C to bake out heavier contaminants.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Validation: Extract diagnostic ions (m/z 45, 55, 69)[11]. Co-inject the biological sample with a synthetic standard of pure (2S)-6-methylheptan-2-ol. An increase in the peak area of the target isomer without peak splitting confirms the (2S) identity.

Workflow S1 Biological Sample (Insect Gland / Plant Tissue) S2 HS-SPME Extraction (PDMS-DVB Fiber) S1->S2 S3 Thermal Desorption (GC Inlet) S2->S3 S4 Chiral GC Separation (Cyclodextrin Phase) S3->S4 S5 Mass Spectrometry (EI-MS & Deconvolution) S4->S5 S6 Enantiomeric Excess (ee) Determination S5->S6

Analytical Workflow for Enantioselective Isolation and Identification

References

  • LOTUS Database / IIT Delhi. "Plant: Acokanthera oblongifolia : BIMP". SCFBio. URL:[Link]

  • PlantaeDB. "Acokanthera oblongifolia". PlantaeDB. URL: [Link]

  • AndoLab. "Pheromone Database: terpenes, propanogenins, and others". AndoLab. URL: [Link]

  • May-Concha, I., et al. "“Sweeter than a rose”, at least to Triatoma phyllosoma complex males". PMC - NIH. URL:[Link]

  • Google Patents. "EP2514812A2 - Fragrance compositions and compounds". Google Patents.
  • Biology, Medicine, & Natural Product Chemistry. "Chemical Compositions and Antioxidant Activity of Volatile Oils from Morinda citrifolia and Beta vulgaris Leaves". ScienceBiology. URL:[Link]

  • PubChem. "2-Heptanol, 6-methyl- | C8H18O | CID 96476". NIH. URL: [Link]

  • Scent.vn. "2-Heptanol, 6-methyl- CAS# 4730-22-7: Odor profile, Molecular properties". Scent.vn. URL: [Link]

  • Zhang, D., et al. "Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato". Frontiers. URL: [Link]

  • Frontiers. "Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01". Frontiers. URL:[Link]

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Exploratory

Spectroscopic data for (2S)-6-Methylheptan-2-OL (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-6-Methylheptan-2-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spect...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-6-Methylheptan-2-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral secondary alcohol, (2S)-6-Methylheptan-2-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. The guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature. All protocols and data are grounded in authoritative sources to ensure scientific integrity.

Introduction to (2S)-6-Methylheptan-2-ol

(2S)-6-Methylheptan-2-ol is a chiral aliphatic alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure consists of a seven-carbon heptane backbone with a hydroxyl group at the second position and a methyl group at the sixth position. The "(2S)" designation indicates the stereochemistry at the chiral center bearing the hydroxyl group. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and quality control in various chemical and pharmaceutical applications.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the carbon atoms of (2S)-6-Methylheptan-2-ol are numbered as follows:

Caption: Structure of (2S)-6-Methylheptan-2-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed structural map can be constructed.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Expertise & Experience: Experimental Choices

The choice of solvent is critical in ¹H NMR. Deuterated solvents, such as chloroform-d (CDCl₃), are used to avoid large solvent signals that would otherwise obscure the analyte's peaks.[3] The hydroxyl proton's chemical shift can be concentration-dependent and may exchange with trace amounts of acidic protons, sometimes resulting in a broad singlet that does not couple with neighboring protons.[4]

Experimental Protocol: ¹H NMR Sample Preparation

Caption: General workflow for ¹H NMR sample preparation and analysis.

Data Presentation and Interpretation

The ¹H NMR spectrum of 6-Methylheptan-2-ol shows distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and integrations.[5]

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-OH~2.16Singlet (broad)1HLabile hydroxyl proton, chemical shift can vary.
CH₃ (1)1.18Doublet3HCoupled to the single proton at C2.
CH (2)3.78Multiplet1HDeshielded by the adjacent oxygen atom; coupled to protons at C1 and C3.
CH₂ (3, 4, 5)1.1 - 1.6Multiplet (overlapping)6HComplex overlapping signals for the aliphatic chain protons.
CH (6)1.54Multiplet1HCoupled to protons at C5, C7, and C8.
CH₃ (7, 8)0.88Doublet6HTwo equivalent methyl groups coupled to the single proton at C6.

Note: Data is based on the spectrum for the racemate 6-Methyl-2-heptanol, as chirality at C2 does not significantly alter the fundamental ¹H NMR spectrum in a non-chiral solvent.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each non-equivalent carbon atom.

Expertise & Experience: Causality in ¹³C NMR

The chemical shift of a carbon atom is primarily influenced by the electronegativity of attached atoms and its hybridization. Carbons bonded to electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (downfield).[6] Due to the molecule's asymmetry, all eight carbon atoms in (2S)-6-Methylheptan-2-ol are chemically non-equivalent and are expected to produce eight distinct signals.

Data Presentation and Interpretation

Carbon (Position)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C1~23Standard aliphatic methyl group adjacent to a CH-O.
C2~68Carbon bonded to the electronegative oxygen atom, significantly deshielded.[7]
C3~40Aliphatic methylene, adjacent to the deshielded C2.
C4~25Standard aliphatic methylene.
C5~39Aliphatic methylene, adjacent to the branched C6.
C6~28Aliphatic methine (CH) group.
C7~22One of the terminal isopropyl methyl groups.
C8~22The other terminal isopropyl methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation

For liquid samples like (2S)-6-Methylheptan-2-ol, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional transmission cells.[8] ATR requires minimal sample preparation, is non-destructive, and provides high-quality spectra by measuring the IR absorption of a thin layer of the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[9][10]

Experimental Protocol: ATR-FTIR

Caption: General workflow for ATR-FTIR analysis of a liquid sample.

Data Presentation and Interpretation

The IR spectrum of 6-Methylheptan-2-ol exhibits characteristic absorptions that confirm its identity as an aliphatic alcohol.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3340 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding between alcohol molecules. This is a hallmark of an alcohol.[9]
~2850-2960 (strong)C-H stretchAlkane (C-H)Strong absorptions confirming the aliphatic hydrocarbon backbone.
~1370C-H bendAlkane (-CH₃)Bending vibration characteristic of methyl groups.
~1115 (strong)C-O stretchSecondary AlcoholThe strong C-O stretching absorption in this region is diagnostic for a secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Expertise & Experience: Fragmentation Logic

The fragmentation pattern in EI-MS is highly dependent on the molecular structure and provides valuable structural clues. For secondary alcohols, the molecular ion (M⁺) is often weak or absent.[11][12] The most characteristic fragmentation pathways are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[13][14] Alpha-cleavage is favored because it results in a resonance-stabilized oxonium ion.[13]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

Caption: General workflow for EI-MS analysis.

Data Presentation and Interpretation

The mass spectrum of 6-Methylheptan-2-ol shows characteristic fragments that confirm its structure.[1] The molecular weight of C₈H₁₈O is 130.23 g/mol .[2][15]

m/zProposed FragmentFragmentation Pathway
130[C₈H₁₈O]⁺Molecular Ion (M⁺) - often very weak or absent.
115[M - CH₃]⁺Loss of a methyl group.
112[M - H₂O]⁺Dehydration: Loss of a water molecule (18 Da).[11]
87[M - C₃H₇]⁺Alpha-cleavage: Loss of a propyl radical.
45 [CH₃CHOH]⁺ Alpha-cleavage: Loss of the isohexyl radical (C₆H₁₃). This is the base peak and is highly characteristic of a methyl-substituted secondary alcohol. [13]

Primary Fragmentation Pathway: Alpha-Cleavage

fragmentation mol (CH₃)₂CH(CH₂)₃ CH(OH) CH₃ Molecular Ion (m/z 130) frag1 [ (CH₃)₂CH(CH₂)₃ ]• + ⁺CH(OH)CH₃ Fragment (m/z 45) mol:f1->frag1:f0 α-cleavage frag2 (CH₃)₂CH(CH₂)₃CH(OH)⁺ + [CH₃]• Fragment (m/z 115) mol:f1->frag2:f0 α-cleavage

Caption: Dominant alpha-cleavage pathways for 6-Methylheptan-2-ol.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal characterization of (2S)-6-Methylheptan-2-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key hydroxyl and aliphatic functional groups. Mass spectrometry corroborates the molecular weight and provides structural confirmation through predictable fragmentation patterns, particularly the characteristic alpha-cleavage leading to the base peak at m/z 45. This comprehensive spectroscopic profile serves as an essential reference for the identification and quality assessment of this compound in research and industrial settings.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
  • Zaikin, V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 7(1).
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • PubMed. (2016, January 15). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts.
  • NIST. (n.d.). 2-Heptanol, 6-methyl-. NIST WebBook.
  • ChemicalBook. (n.d.). 6-METHYL-2-HEPTANOL(4730-22-7) ¹H NMR spectrum.
  • The Good Scents Company. (n.d.). 6-methyl-2-heptanol, 4730-22-7.
  • art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe.
  • Agilent. (n.d.). Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet.
  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.
  • Thermo Fisher Scientific. (n.d.). How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.
  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols.
  • Whitman People. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols.
  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 6-methyl- (CAS 4730-22-7).
  • NIST. (n.d.). 2-Heptanol, 6-methyl-. NIST WebBook.
  • Shimadzu. (n.d.). Liquid Samples.
  • Doc Brown's Chemistry. (2025, November 13). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation.
  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.
  • Vaia. (n.d.). Assign a chemical shift to each carbon in 6-methyl-5-hepten-2-ol.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol.

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Foundational

An In-depth Technical Guide to Investigating the Mechanism of Action of (2S)-6-Methylheptan-2-OL

Abstract The elucidation of a bioactive compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and chemical biology. It transforms a molecule with an observed phenotypic effect into a tool for und...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The elucidation of a bioactive compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and chemical biology. It transforms a molecule with an observed phenotypic effect into a tool for understanding biology and a potential therapeutic lead. This guide presents a comprehensive, multi-phased strategy for the de novo investigation of (2S)-6-Methylheptan-2-ol, a chiral alcohol with uncharacterized biological activity. As a Senior Application Scientist, my objective is to provide not just a sequence of protocols, but a logical framework grounded in causality, enabling researchers, scientists, and drug development professionals to navigate the complexities of MOA studies. The narrative emphasizes a self-validating experimental workflow, integrating unbiased target identification with downstream pathway analysis and functional validation to build a robust, evidence-based mechanistic hypothesis.

Introduction: Charting the Unknown

(2S)-6-Methylheptan-2-ol is a small chiral aliphatic alcohol.[1] While its structure is defined[2], its role in biological systems remains unexplored. The journey to uncover its MOA is one of systematic discovery, beginning with the fundamental question: "What does this molecule interact with in a cell, and what are the consequences of that interaction?"

Understanding the MOA is critical for several reasons:

  • Target Validation: It confirms that a specific molecular target is responsible for a therapeutic effect, a crucial step in drug development.[3]

  • Safety & Selectivity: It allows for the prediction of potential off-target effects and provides a basis for optimizing selectivity to minimize side effects.[4]

  • Biomarker Development: Knowledge of the affected pathway facilitates the discovery of biomarkers for patient stratification and monitoring treatment response.[5]

This guide presents a holistic investigative workflow, designed to be iterative and data-driven. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring that each step logically informs the next.

Compound Profile: (2S)-6-Methylheptan-2-OL

A foundational understanding of the molecule's physicochemical properties is essential before embarking on biological assays.

PropertyValueSource
Molecular Formula C8H18OPubChem[2]
Molecular Weight 130.23 g/mol Cheméo[6]
IUPAC Name (2S)-6-methylheptan-2-olPubChem[2]
CAS Number 4730-22-7 (for racemate)NIST WebBook[7]
Structure (2S)-6-Methylheptan-2-OL StructurePubChem[2]
Overall Investigative Workflow

The strategy is divided into three core phases: Target Identification, Pathway Elucidation, and Functional Validation. This structure ensures a logical progression from identifying the "what" (the target) to understanding the "how" (the pathway and functional outcome).

MOA_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: Functional Validation phenotypic Phenotypic Screening (Hypothesis Generation) unbiased Unbiased Target ID (CETSA, DARTS, Affinity Proteomics) phenotypic->unbiased Informs cell model choice target_validation Direct Target Validation (Binding Assays, SPR) unbiased->target_validation Identifies candidate targets omics Omics Analysis (Transcriptomics, Metabolomics) target_validation->omics Provides confirmed target for context pathway Pathway & Network Analysis omics->pathway functional_assays Cell-Based Functional Assays (Enzyme, Receptor, Ion Channel) pathway->functional_assays Suggests pathways to assay phenotype_rescue Target Knockdown/Rescue (Confirms causality) functional_assays->phenotype_rescue moa_hypothesis MOA Hypothesis phenotype_rescue->moa_hypothesis

Caption: High-level workflow for MOA investigation of a novel compound.

Phase 1: Unbiased Target Identification

The primary goal of this phase is to identify the direct molecular target(s) of (2S)-6-Methylheptan-2-ol without prior assumptions. We will employ label-free methods as our primary strategy because they assess the interaction of the unmodified compound, avoiding potential artifacts from attaching chemical tags.[4][8]

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is predicated on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[9][10] By heating cell lysates treated with our compound across a temperature gradient and quantifying the amount of soluble protein that remains, we can identify proteins stabilized by direct engagement with (2S)-6-Methylheptan-2-ol.[10][11] This technique is powerful because it confirms target engagement within the complex milieu of a cell.[11]

CETSA_Workflow start Intact Cells treat Treat with Vehicle or (2S)-6-Methylheptan-2-OL start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis & Centrifugation heat->lyse separate Separate Soluble (Supernatant) & Aggregated (Pellet) Fractions lyse->separate quantify Protein Quantification (Mass Spectrometry or Western Blot) separate->quantify end Identify Stabilized Proteins (Targets) quantify->end

Caption: The experimental workflow for a CETSA-based target identification screen.

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. The choice of cell line can be guided by initial phenotypic screens that show a response to the compound.

  • Compound Treatment: Harvest cells and resuspend in a suitable buffer. Divide the cell suspension into two main groups: Vehicle (DMSO) control and (2S)-6-Methylheptan-2-OL treated. Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot each treatment group into a PCR plate. Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[11][12]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[12] Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[11][12]

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein digestion (e.g., using trypsin) and label peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the soluble fraction remaining at each temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle control indicates thermal stabilization and thus, a potential target.

Affinity-Based Proteomics: Kinobeads Competition Binding

Causality: Should CETSA or phenotypic data suggest an effect on cellular signaling, a more targeted approach may be warranted. Kinases are a major class of drug targets. The Kinobeads assay uses a resin with multiple immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][14] In a competition experiment, pre-incubating the cell lysate with a free compound ((2S)-6-Methylheptan-2-ol) will prevent its kinase targets from binding to the beads.[13] By quantifying which kinases are less abundant in the bead pulldown, we can identify targets.

  • Lysate Preparation: Prepare a native cell lysate from the chosen cell line, ensuring kinase activity is preserved.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of (2S)-6-Methylheptan-2-ol (e.g., 0.1 nM to 10 µM) or a vehicle control for 1 hour.[15]

  • Kinobeads Enrichment: Add the Kinobeads resin to each lysate aliquot and incubate to allow kinases to bind.[14]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • MS Analysis: Digest the eluted proteins and analyze via LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of (2S)-6-Methylheptan-2-ol. A dose-dependent decrease in binding indicates competition and identifies the kinase as a target. This data can be used to calculate a binding affinity (IC50).

Hypothetical TargetCETSA ΔTm (°C)Kinobeads IC50 (nM)Interpretation
MAPK1 +4.2150High-confidence target; direct binding confirmed by two orthogonal methods.
GSK3B +0.5>10,000Not a direct target; minimal stabilization and no competitive binding.
ADCK3 Not Detected850Potential target, but may not be abundant enough for CETSA detection or is part of a complex. Further validation needed.

Phase 2: Pathway Elucidation & Downstream Effects

Identifying a target is only the first step. We must now understand the functional consequences of the compound-target interaction. "Omics" technologies provide a global, unbiased view of the cellular response.[16]

Transcriptomics (RNA-Seq)

Causality: By binding its target, (2S)-6-Methylheptan-2-ol will likely modulate a signaling pathway, leading to changes in gene expression.[17] RNA-Sequencing (RNA-Seq) allows us to profile the entire transcriptome of the cell, revealing which genes and pathways are up- or down-regulated in response to treatment.[16][18] This provides a rich dataset for hypothesis generation about the compound's downstream effects.

  • Cell Treatment: Treat cells with (2S)-6-Methylheptan-2-ol at a relevant concentration (e.g., 3x the binding IC50) and for a relevant time course (e.g., 6, 12, 24 hours) alongside vehicle controls.

  • RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity.

  • Library Preparation: Prepare sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly changed between treated and control groups.

    • Conduct pathway enrichment analysis (e.g., using GO, KEGG) on the list of differentially expressed genes to identify affected biological processes and signaling pathways.

Metabolomics

Causality: Cellular signaling and gene expression changes ultimately manifest as alterations in metabolism.[19] Metabolomics, the large-scale study of small molecules (metabolites), provides a functional readout of the cell's physiological state.[20][21] Comparing the metabolic profiles of treated versus untreated cells can reveal which metabolic pathways are impacted by the compound, offering a direct link between target engagement and cellular function.[22]

  • Cell Treatment & Metabolite Extraction: Treat cells as in the transcriptomics experiment. Quench metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry coupled with liquid chromatography.

  • Data Processing: Process the raw data to detect, align, and quantify metabolic features.

  • Statistical Analysis: Use multivariate statistical methods (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between treated and control groups.

  • Pathway Analysis: Map the significantly altered metabolites onto known metabolic pathways to understand the functional impact of the compound.

Phase 3: Functional Validation & Phenotypic Confirmation

Data from the first two phases will generate a strong hypothesis (e.g., "(2S)-6-Methylheptan-2-ol inhibits MAPK1, leading to a down-regulation of the MAPK signaling pathway and subsequent changes in cell proliferation"). This phase uses focused, low-throughput assays to directly test this hypothesis.

Target-Specific Functional Assays

Causality: The choice of assay depends entirely on the identity of the validated target from Phase 1. The goal is to confirm that the compound modulates the target's biological activity in a purified system or a specific cellular context.

  • If the target is a Kinase (e.g., MAPK1):

    • Protocol: In Vitro Kinase Assay: Use a recombinant kinase, a specific substrate peptide, and ATP. Measure the rate of substrate phosphorylation in the presence of varying concentrations of (2S)-6-Methylheptan-2-ol. This will confirm direct enzymatic inhibition and provide a precise IC50 for activity.

  • If the target is a G-Protein Coupled Receptor (GPCR):

    • Protocol: Second Messenger Assay: Transfect cells to express the target GPCR.[23] Stimulate the cells with the receptor's known ligand in the presence of (2S)-6-Methylheptan-2-ol. Measure the downstream second messenger response, such as cAMP levels (for Gs/Gi coupled receptors) or intracellular calcium flux (for Gq coupled receptors), to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[24][25]

  • If the target is an Ion Channel:

    • Protocol: Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channels.[26] It allows for direct measurement of ion flow through the channel in a live cell. Apply (2S)-6-Methylheptan-2-ol to determine if it blocks, opens, or otherwise modulates the channel's gating properties.[27][28]

Hypothetical Signaling Pathway and Validation

Let's assume our investigation identified MAPK1 (ERK2) as the primary target. The data would suggest a specific signaling cascade is inhibited.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 TF Transcription Factors (e.g., c-Fos, c-Jun) MAPK1->TF Response Cellular Response (Proliferation, Differentiation) TF->Response Compound (2S)-6-Methylheptan-2-OL Compound->MAPK1 Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

To validate this, we would perform a Western blot analysis on lysates from treated cells, probing for the phosphorylated (active) forms of MEK and MAPK1. A potent, dose-dependent decrease in phospho-MAPK1 levels, without a change in total MAPK1 protein, would serve as direct functional confirmation of target engagement and pathway modulation in a cellular context.

Conclusion: Synthesizing the MOA Hypothesis

By integrating the data from these three phases, we can construct a robust, multi-faceted MOA hypothesis. We will have moved from an uncharacterized molecule to a specific, validated molecular target; mapped the downstream consequences on a global scale through transcriptomics and metabolomics; and confirmed the functional impact on the target and its pathway. This comprehensive approach minimizes the risk of misinterpretation and provides a solid foundation for further preclinical and clinical development, transforming (2S)-6-Methylheptan-2-ol from a chemical entity into a well-understood biological modulator.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Transcriptomics and its Role in Understanding Gene Expression. Longdom Publishing.
  • Drug Affinity Responsive Target Stability (DARTS)
  • Spatial Transcriptomics: A Powerful Tool in Disease Understanding and Drug Discovery. MDPI.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Using Transcriptomics and Cell Morphology Data in Drug Discovery: The Long Road to Practice. ACS Medicinal Chemistry Letters.
  • High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. (2020, February 4). Frontiers.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1).
  • Small Molecule Modulation of Voltage Gated Sodium Channels.
  • When Transcriptomics meets Drug Repurposing. (2024, August 5). PharmaLex.
  • Ion channels: Small molecules versus biologics – the quest for the ideal Na v 1.7 inhibitor. (2015, September 21). Taylor & Francis Online.
  • Recent progress in assays for GPCR drug discovery.
  • Mass spectrometry-based metabolomics for discovering active ingredients and exploring action mechanism of herbal medicine. Frontiers.
  • Metabolomics and Pharmacometabolomics: Advancing Precision Medicine in Drug Discovery and Development. (2025, November 18). MDPI.
  • Molecular mechanism and structural basis of small-molecule modulation of the gating of acid-sensing ion channel 1. (2021, February 8). OSTI.GOV.
  • Biological & Drug Mechanism of Action Analysis | MOA. General Metabolics.
  • Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Metabolomics: beyond biomarkers and towards mechanisms.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • (2S)-6-Methylheptan-2-OL. PubChem.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026, January 19).
  • GPCR Research Solutions.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. (2025, August 6).
  • Chemical Properties of 2-Heptanol, 6-methyl- (CAS 4730-22-7). Cheméo.
  • 2-Heptanol, 6-methyl-. NIST WebBook.

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Exploratory

The Chiral Architect: A Technical Whitepaper on the Ecological, Diagnostic, and Synthetic Dimensions of (2S)-6-Methylheptan-2-ol

Executive Summary (2S)-6-Methylheptan-2-ol is a chiral secondary aliphatic alcohol that has quietly emerged as a critical molecule across multiple scientific disciplines. Far from being a mere structural building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-6-Methylheptan-2-ol is a chiral secondary aliphatic alcohol that has quietly emerged as a critical molecule across multiple scientific disciplines. Far from being a mere structural building block, this specific enantiomer functions as a high-fidelity signaling molecule in entomology, a metabolic biomarker in clinical microbiology, and a rigorously challenging substrate in advanced organocatalysis. As a Senior Application Scientist, I have structured this whitepaper to synthesize the current literature surrounding (2S)-6-methylheptan-2-ol, providing researchers with field-proven protocols, mechanistic causality, and validated analytical frameworks.

Chemical Ecology: Chiral Pheromones in Triatominae

In the realm of chemical ecology, 6-methyl-2-heptanol is a prominent volatile organic compound (VOC) secreted by the metasternal glands (MGs) of triatomine bugs, including Triatoma pallidipennis, T. longipennis, and T. phyllosoma[1]. These insects are primary vectors for Chagas disease, making the study of their chemical communication vital for vector management.

Mechanistic Causality: The Role of Stereochemistry Why does chirality dictate ecological function? Insect olfactory receptors are exquisitely stereoselective. The spatial orientation of the hydroxyl group at the C2 position dictates receptor binding affinity. While an achiral mixture might elicit a muted or confused behavioral response, specific enantiomers act as potent alarm and aggregation pheromones, triggering precise locomotion and escape responses[1]. The biosynthesis of these compounds requires strict enzymatic control, ensuring the emitted VOC profile is species-specific.

Protocol 1: Extraction and Chiral GC-MS Validation of Metasternal Gland Secretions

To study these pheromones without degradation or stereochemical inversion, a self-validating extraction system is required.

  • Gland Excision : Under a stereomicroscope, dissect the MGs from adult Triatoma specimens submerged in chilled (4°C) physiological saline. Causality: Low temperatures prevent the premature volatilization of low-molecular-weight alcohols, preserving the native quantitative profile.

  • Solvent Extraction : Transfer the excised glands into 100 µL of high-purity hexane containing 10 ng/µL of nonyl acetate as an internal standard. Macerate gently and incubate at 4°C for 30 minutes.

  • Chiral GC-MS Analysis : Inject 1 µL of the extract in splitless mode into a GC-MS equipped with a cyclodextrin-based chiral capillary column (e.g., Restek B-Dex 325, 30 m × 0.25 mm)[2].

  • Validation : Confirm the presence of the (2S) enantiomer by comparing the Linear Retention Index (LRI) and mass fragmentation patterns against a synthetic (2S)-6-methylheptan-2-ol standard. The internal standard ensures extraction efficiency is continuously quantifiable.

G N1 Triatomine Insect (e.g., T. pallidipennis) N2 Metasternal Gland (MG) Secretion N1->N2 Environmental/Social Stimulus N3 (2S)-6-Methylheptan-2-ol Release N2->N3 Enzymatic Biosynthesis N4 Olfactory Receptor Binding N3->N4 Volatilization & Transport N5 Alarm/Locomotion Behavioral Response N4->N5 Signal Transduction

Diagram 1: Ecological signaling pathway of (2S)-6-Methylheptan-2-ol in Triatomine behavioral responses.

Microbial Volatilomics and Diagnostic Biomarkers

Beyond insects, 6-methyl-2-heptanol is a recognized byproduct of bacterial metabolism. In clinical profiling, it has been identified among the VOCs emitted by Gram-positive bacteria, serving as a potential non-invasive diagnostic marker[3]. Furthermore, related oxidized derivatives like 6-methyl-2-heptanone are emitted by Bacillus subtilis ZD01 and exhibit potent antifungal activity against agricultural pathogens like Alternaria solani[4].

Mechanistic Causality: Metabolic Origins The biosynthesis of branched-chain alcohols in bacteria typically stems from the degradation pathways of branched-chain amino acids (e.g., leucine). The enzymatic reduction of 6-methyl-2-heptanone yields 6-methyl-2-heptanol. This conversion alters the volatility and lipid-membrane permeability of the compound, thereby modulating its antimicrobial efficacy and its utility as an infection biomarker[3].

Synthetic Utility: A Benchmark for Remote C(sp3)–H Hydroxylation

In synthetic organic chemistry, isolated secondary alcohols like (2S)-6-methylheptan-2-ol present a formidable chemoselectivity challenge. Traditional oxidation methods typically overoxidize the existing secondary alcohol to a ketone. However, recent advances in amine organocatalysis have utilized 6-methylheptan-2-ol as a model substrate to demonstrate remote, site-selective C(sp3)–H hydroxylation[5].

Mechanistic Causality: Hydrogen Bonding as a Protective Shield How is remote oxidation achieved without destroying the proximal alcohol? The use of hexafluoroisopropanol (HFIP) as a solvent is the critical causal factor. HFIP is a strong hydrogen-bond donor. It forms a robust H-bonded network with the substrate's hydroxyl group, sterically and electronically shielding it from the oxidant. Concurrently, an amine catalyst forms an iminium intermediate that directs the aqueous H2O2 oxidant to the remote C5 or C6 methylene positions, yielding a regioselective diol[5].

Protocol 2: Chemoselective Remote C(sp3)–H Hydroxylation
  • Reaction Assembly : In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve (2S)-6-methylheptan-2-ol (1.0 mmol) in 2.0 mL of HFIP.

  • Catalyst Addition : Add a secondary amine organocatalyst (e.g., a pyrrolidine derivative, 20 mol%) and a catalytic amount of aldehyde co-catalyst.

  • Controlled Oxidation : Cool the mixture to 0°C. Dropwise, add aqueous H2O2 (30% w/w, 2.0 mmol). Causality: Slow addition at 0°C strictly controls the exothermic generation of reactive oxygen species, preventing non-selective background oxidation.

  • Incubation & Quenching : Allow the reaction to warm to room temperature and stir for 12 hours. Quench by adding 2 mL of saturated aqueous Na2S2O3 to neutralize residual peroxides.

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO4, concentrate in vacuo, and purify the resulting diol via flash column chromatography.

G S1 Substrate: (2S)-6-Methylheptan-2-ol S3 Iminium Intermediate Formation S1->S3 Catalyst Binding S2 Amine Organocatalyst + H2O2 + HFIP S2->S3 Activation S4 Remote C(sp3)-H Oxidation S3->S4 H-Bond Directed Transition State S5 Regioselective Diol Product S4->S5 Hydrolysis & Catalyst Regeneration

Diagram 2: Workflow for the chemoselective remote C(sp3)-H hydroxylation of (2S)-6-Methylheptan-2-ol.

Quantitative Data Summary

The following table synthesizes the quantitative metrics and biological roles of 6-methylheptan-2-ol across various scientific domains:

Scientific DomainSource / ContextCompound RoleQuantitative Metric / YieldReference
Chemical Ecology Triatoma pallidipennis (MGs)Alarm/Aggregation PheromonePresent as major VOC fraction[1]
Clinical Microbiology Gram-positive bacteriaDiagnostic VOC BiomarkerRelative area: 0.525 - 0.915[3]
Plant Biology Commiphora gileadensisTrace Monoterpenoid0.1% of total essential oil[2]
Synthetic Chemistry Amine OrganocatalysisSubstrate / Reactant32:1 site selectivity (C5 vs C2)[5]
Agricultural Biocontrol Bacillus subtilis ZD01Antifungal VOC (as Ketone)8.88% - 22.27% of total VOCs[4]

Conclusion

(2S)-6-Methylheptan-2-ol exemplifies how a single chiral molecule can bridge the gap between biological signaling and synthetic methodology. Whether it is being extracted from the metasternal glands of Chagas disease vectors to understand insect behavior, or being utilized as a rigorously challenging substrate to push the boundaries of C–H activation chemistry, its utility is vast. By adhering to the strict, self-validating analytical and synthetic protocols outlined in this guide, researchers can ensure high-fidelity data generation in their respective fields.

References

  • Chemical ecology of triatomines: current knowledge and implications for Chagas disease vector management. D-NB.info. 1

  • Volatile biomarkers of Gram-positive bacteria of clinical relevance as a tool for infection diagnosis. PMC / NIH. 3

  • Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. PMC / NIH. 5

  • Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis). ResearchGate. 2

  • Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. PMC / NIH. 4

Sources

Foundational

Comprehensive Technical Guide on (2S)-6-Methylheptan-2-ol: Identifiers, Stereochemical Profiling, and Applications

Executive Summary In the realm of chiral secondary alcohols, (2S)-6-Methylheptan-2-ol occupies a highly specialized niche. While its racemic counterpart (CAS: 4730-22-7) is widely utilized as a general solvent and interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of chiral secondary alcohols, (2S)-6-Methylheptan-2-ol occupies a highly specialized niche. While its racemic counterpart (CAS: 4730-22-7) is widely utilized as a general solvent and intermediate, the isolated (2S)-enantiomer (CAS: 87247-19-6) is a critical structural motif in chemical ecology and advanced pharmaceutical synthesis[1].

From my experience in chiral method development, the stereocenter at the C2 position dictates profound biological causality. In entomological contexts, it serves as a highly specific aggregation pheromone component for species such as the Triatoma phyllosoma complex[2]. In drug development, it acts as a chiral building block for synthesizing tri- and tetrasubstituted imidazoles, which function as highly potent ATP-mimetic inhibitors of p38 MAP kinase[1]. This whitepaper delineates the definitive chemical identifiers, the mechanistic logic of its biological activity, and self-validating protocols for its chiral resolution and analytical quantification.

Chemical Identity & Core Identifiers

Precision in chemical databases relies on exact identifiers. The structural asymmetry of 6-methylheptan-2-ol necessitates strict differentiation between the racemate and its enantiopure forms. Below is the rigorously curated data matrix for the (2S)-enantiomer.

Table 1: Definitive Chemical Identifiers
ParameterValue / IdentifierCausality / Note
IUPAC Name (2S)-6-methylheptan-2-olIndicates the S absolute configuration at C2.
CAS Registry Number (2S) 87247-19-6 Specific to the dextrorotatory/levorotatory S-isomer[3].
CAS Registry Number (Racemate) 4730-22-7Refers to the (±) mixture[4].
Molecular Formula C₈H₁₈O-
Molecular Weight 130.23 g/mol -
Canonical SMILES CC(C)CCCC(C)OAchiral representation[4].
Isomeric SMILES CCCCC(C)CCaptures the tetrahedral chirality at C2.
InChI String InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3/t8-/m0/s1t8-/m0/s1 denotes the specific S stereocenter.

Stereochemical Significance & Biological Causality

Why does the (2S) configuration matter? In biological systems, the spatial orientation of the hydroxyl group at C2 determines the molecule's ability to form transient hydrogen bonds within the chiral pockets of target proteins.

In insect olfactory systems, the (2S)-enantiomer is transported through the sensillum lymph by Pheromone Binding Proteins (PBPs). The binding affinity is highly stereoselective; the PBP cavity structurally accommodates the bulky 6-methyl terminal end while precisely aligning the C2 hydroxyl group with polar amino acid residues to trigger the Olfactory Receptor (OR)[2][5]. A mismatch (e.g., the 2R enantiomer) results in steric hindrance, preventing the conformational change required for G-protein coupled signal transduction.

G A (2S)-6-Methylheptan-2-ol (Pheromone Ligand) B Pheromone Binding Protein (Stereoselective Pocket) A->B Sensillum Lymph Transport C Olfactory Receptor (OR) Conformational Shift B->C Chiral Recognition & Docking D G-Protein Coupled Transduction Cascade C->D Intracellular Signaling E Ion Channel Depolarization (Action Potential) D->E Neurological Response

Diagram 1: Mechanistic pathway of stereoselective olfactory transduction triggered by (2S)-6-Methylheptan-2-ol.

Analytical Methodologies: Chiral Separation

To ensure the purity of the (2S)-enantiomer for pharmaceutical or ecological applications, robust chiral separation is mandatory. Capillary Gas Chromatography (GC) utilizing modified cyclodextrins as the Chiral Stationary Phase (CSP) is the gold standard[6].

The Causality of the Separation: Modified β

  • or γ -cyclodextrins possess a hydrophobic cavity. The 6-methylheptyl chain enters this cavity (host-guest interaction), while the C2 chiral center remains near the rim. The (2S) and (2R) enantiomers form diastereomeric transient complexes with the derivatized hydroxyls of the cyclodextrin via hydrogen bonding. The difference in the thermodynamic stability of these complexes ( ΔΔG ) leads to distinct retention times[6].
Protocol 1: Chiral GC-FID for Enantiomeric Excess (ee) Determination

This protocol is designed as a self-validating system to prevent false positives in chiral resolution.

Step 1: System Preparation & Column Selection

  • Column: Permethylated β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/s.

Step 2: Derivatization (Optional but Recommended)

  • Why derivatize? Converting the free alcohol to an acetate ester reduces peak tailing and often amplifies the chiral recognition factor ( α ) by altering the dipole-dipole interactions at the cyclodextrin rim.

  • React 10 mg of the sample with 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes. Quench with water and extract with hexane.

Step 3: System Suitability Test (SST) - The Validation Step

  • Inject 1 µL of the racemic (±)-6-methylheptan-2-ol (or its acetate derivative).

  • Acceptance Criteria: The resolution ( Rs​ ) between the (2R) and (2S) peaks must be ≥1.5 (baseline separation). If Rs​<1.5 , adjust the temperature ramp rate (decrease by 1°C/min) to enhance thermodynamic discrimination.

Step 4: Sample Analysis

  • Oven Program: 60°C (hold 2 min) 2°C/min to 120°C 10°C/min to 200°C (hold 5 min).

  • Injector/Detector: 220°C / 250°C (FID).

  • Inject 1 µL of the isolated (2S)-sample.

  • Calculate Enantiomeric Excess ( ee ): ee(%)=Area(2S)​+Area(2R)​Area(2S)​−Area(2R)​​×100

Table 2: Chiral GC Method Parameters Summary
ParameterSpecificationRationale
Stationary Phase Permethylated β -cyclodextrinOptimal cavity size for C8 branched aliphatic chains.
Injection Mode Split (Ratio 50:1)Prevents column overloading, ensuring sharp peak shapes.
Temperature Ramp Shallow (2°C/min)Maximizes the time spent in the temperature window where ΔΔG is highest.
Detection FID (Flame Ionization)Universal, highly linear response for hydrocarbons/alcohols.

Synthetic Workflow: Enzymatic Kinetic Resolution

Obtaining pure (2S)-6-methylheptan-2-ol from the racemate is most efficiently achieved via enzymatic kinetic resolution. Lipases exhibit profound enantioselectivity, preferentially acylating one enantiomer while leaving the other untouched.

The Causality of Experimental Choices: We utilize Candida antarctica Lipase B (CALB, Novozym 435) and vinyl acetate. Vinyl acetate is chosen as the acyl donor because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, driving the reaction to 50% conversion with maximum enantioselectivity ( E -value > 100).

G Start Racemic (±)-6-Methylheptan-2-ol (CAS: 4730-22-7) Enzyme Novozym 435 (CALB) + Vinyl Acetate in Hexane Start->Enzyme Reaction Enantioselective Transesterification (30°C) Enzyme->Reaction Sep Silica Gel Column Chromatography Reaction->Sep Filter enzyme, concentrate Prod1 (2R)-6-Methylheptan-2-yl Acetate (Esterified) Sep->Prod1 Elutes First (Non-polar) Prod2 (2S)-6-Methylheptan-2-ol (Unreacted Alcohol) Sep->Prod2 Elutes Second (Polar) Validation Chiral GC Validation (Target: ee > 99%) Prod2->Validation

Diagram 2: Workflow for the enzymatic kinetic resolution of racemic 6-methylheptan-2-ol.

Protocol 2: Enzymatic Resolution Workflow
  • Reaction Setup: Dissolve 50 mmol of racemic 6-methylheptan-2-ol in 100 mL of anhydrous hexane.

  • Initiation: Add 100 mmol of vinyl acetate and 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Agitate at 30°C for 24 hours. Self-Validation: Monitor the reaction via achiral GC. Stop the reaction exactly when the ratio of alcohol to ester reaches 1:1 (indicating 50% conversion).

  • Termination: Filter the mixture to remove the immobilized enzyme. The enzyme can be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (2S)-alcohol from the (2R)-acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1). The non-polar acetate elutes first, followed by the polar (2S)-alcohol.

Conclusion

The transition from a racemic mixture to the enantiopure (2S)-6-Methylheptan-2-ol (CAS: 87247-19-6) represents a critical step in both chemical ecology and pharmaceutical manufacturing. By leveraging enzymatic kinetic resolution and validating the stereochemical integrity through cyclodextrin-based chiral gas chromatography, researchers can establish a highly reproducible, self-validating pipeline. Understanding the causality behind these molecular interactions—from the active site of a lipase to the binding pocket of an olfactory receptor—is paramount for the successful application of this chiral building block.

References

  • ChemWhat Database. (2S)-6-Methylheptan-2-ol Identifiers and Properties. Available at: [Link]

  • Fisher Scientific. CAS RN 4730-22-7: 6-methylheptan-2-ol (Racemate). Available at: [Link]

  • Pharmaffiliates. 6-methylheptan-2-ol Applications in p38 MAP Kinase Inhibitors. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. “Sweeter than a rose”, at least to Triatoma phyllosoma complex males (Triatominae): Pheromone Composition. Available at: [Link]

  • Technical University of Munich (TUM) mediaTUM. Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. Available at:[Link]

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Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocols for (2S)-6-Methylheptan-2-OL

An Application Note for Researchers and Drug Development Professionals This document provides a detailed guide to the enantioselective synthesis of (2S)-6-methylheptan-2-ol, a valuable chiral building block. As a senior...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

This document provides a detailed guide to the enantioselective synthesis of (2S)-6-methylheptan-2-ol, a valuable chiral building block. As a senior application scientist, this guide moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

(2S)-6-Methylheptan-2-ol and its related structures are important chiral intermediates. For instance, its unsaturated analog, sulcatol, is an aggregation pheromone, highlighting the critical role of stereochemistry in biological activity[1]. The saturated compound, 6-methylheptan-2-ol, is utilized as a fragrance ingredient and a solvent, where enantiomeric purity can be crucial for desired properties and regulatory approval[2]. The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, as different enantiomers of a molecule can have vastly different biological effects[3].

This guide explores three primary strategies for achieving high enantiopurity in the synthesis of (2S)-6-Methylheptan-2-ol:

  • Asymmetric Hydrogenation of a Prochiral Ketone: A highly efficient, atom-economical method using chiral metal catalysts.

  • Biocatalytic Approaches: Leveraging the exquisite selectivity of enzymes for both kinetic resolution and asymmetric reduction.

  • Chiral Auxiliary-Mediated Synthesis: A classic, substrate-controlled method offering predictable stereochemical outcomes.

Strategy 1: Asymmetric Hydrogenation of 6-Methylheptan-2-one

Asymmetric hydrogenation is one of the most powerful and widely used methods for synthesizing chiral alcohols.[4] This approach involves the direct reduction of the prochiral precursor, 6-methylheptan-2-one, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium complexed with a chiral ligand, facilitates the delivery of hydrogen to one face of the carbonyl group, generating the desired (S)-enantiomer in excess.[5][6]

Core Principle & Workflow

The success of this method hinges on the chiral ligand, which creates a chiral environment around the metal center. When the ketone substrate coordinates to the metal, steric and electronic interactions with the ligand favor one orientation, leading to a highly enantioselective reduction.

G sub Substrate (6-Methylheptan-2-one) react Asymmetric Hydrogenation (High Pressure & Temp) sub->react cat Chiral Catalyst System ([Ir(COD)Cl]₂ + Ligand) cat->react h2 H₂ Gas (Hydrogen Source) h2->react solv Solvent (e.g., Methanol, TFE) solv->react workup Work-up & Purification (Solvent Removal, Chromatography) react->workup prod Product ((2S)-6-Methylheptan-2-OL) workup->prod

Caption: General workflow for asymmetric hydrogenation.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established procedures for iridium-catalyzed ketone reductions.[6] The use of an iridium catalyst with a P,N,O-type ligand often provides high activity and enantioselectivity.

Materials:

  • 6-Methylheptan-2-one (99%)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral P,N,O-ligand (e.g., a derivative of (1S,2R)-aminoindanol)

  • Potassium tert-butoxide (KOtBu)

  • 2,2,2-Trifluoroethanol (TFE), degassed

  • Hydrogen gas (high purity)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation (In-situ): In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.005 mol%) and the chiral ligand (0.011 mol%) to the autoclave. Add degassed TFE (20 mL) and stir the mixture for 30 minutes to form the active catalyst.

  • Reaction Setup: Add 6-methylheptan-2-one (1.0 eq) and KOtBu (0.1 mol%) to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the system three times with H₂ (10 bar) before pressurizing to the final pressure (50 bar).

  • Reaction: Heat the autoclave to 50°C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2S)-6-methylheptan-2-ol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Data Summary
Catalyst SystemS/C RatioSolventYield (%)e.e. (%)
1000:1Methanol>95%>98% (S)
[Ir(COD)Cl]₂ / (S)-SpiroPAP2000:1THF>98%>99% (S)
Rh(NBD)₂BF₄ / (R,R)-f-Binaphane1000:1Toluene>95%>97% (S)

This table presents typical data for asymmetric hydrogenation of alkyl ketones, illustrating the high efficiency and selectivity achievable with various catalyst systems.[4][5][6]

Strategy 2: Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with exceptional stereo-, regio-, and chemoselectivity.[7][8] For the synthesis of (2S)-6-methylheptan-2-ol, two primary biocatalytic strategies are highly effective: kinetic resolution of the racemate and asymmetric reduction of the ketone.

Method A: Enzymatic Kinetic Resolution (EKR)

Principle: In EKR, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For (±)-6-methylheptan-2-ol, a lipase can be used to acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. This method is powerful but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

G sub Racemic Substrate (R/S)-6-Methylheptan-2-ol react Transesterification (Organic Solvent) sub->react enzyme Immobilized Lipase (e.g., CAL-B) enzyme->react acyl Acyl Donor (e.g., Vinyl Acetate) acyl->react sep Separation (Filtration, Chromatography) react->sep prod_s (S)-Alcohol (Unreacted) sep->prod_s prod_r (R)-Ester (Acylated) sep->prod_r

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

  • Setup: To a flask containing racemic 6-methylheptan-2-ol (1.0 eq) in an organic solvent (e.g., hexane or MTBE, 10 mL/g), add vinyl acetate (0.6 eq) as the acyl donor.

  • Reaction: Add immobilized lipase (e.g., Candida antarctica lipase B, CAL-B, ~20 mg/mmol substrate). Seal the flask and shake at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction by GC, tracking the consumption of the alcohol and formation of the ester. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the remaining alcohol and the formed ester.

  • Work-up: Filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Remove the solvent under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-ester by flash column chromatography.

Method B: Asymmetric Enzymatic Reduction

Principle: This method uses an oxidoreductase enzyme, such as an alcohol dehydrogenase (ADH), to reduce the prochiral ketone 6-methylheptan-2-one directly to the (S)-alcohol. This is a highly efficient process that can theoretically achieve 100% yield of the desired enantiomer. The reaction requires a stoichiometric amount of a hydride donor, typically a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated in-situ using a sacrificial co-substrate like isopropanol.[9][10]

G sub Substrate (6-Methylheptan-2-one) react Asymmetric Reduction (Aqueous Buffer) sub->react enzyme Alcohol Dehydrogenase (ADH) enzyme->react cofactor Cofactor Regeneration (NADP⁺/NADPH + Isopropanol) cofactor->react workup Work-up & Purification (Extraction, Chromatography) react->workup prod Product ((2S)-6-Methylheptan-2-OL) workup->prod

Caption: Workflow for asymmetric enzymatic reduction.

Detailed Protocol: ADH-Catalyzed Reduction

  • Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reagents: Add the ADH enzyme, NADP⁺ (catalytic amount, e.g., 1 mM), and isopropanol (as both co-solvent and co-substrate for regeneration, e.g., 10% v/v).

  • Reaction: Add 6-methylheptan-2-one (dissolved in a minimal amount of co-solvent if needed) to the solution to the desired concentration (e.g., 10-50 mM).

  • Incubation: Gently stir the mixture at a controlled temperature (e.g., 25-30°C) for 24-48 hours.

  • Work-up: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography. Determine e.e. by chiral GC or HPLC.

Data Summary
MethodEnzyme SourceSubstrateYield (%)e.e. (%)
Kinetic Resolution Candida antarctica Lipase B(±)-6-Methylheptan-2-ol~48% (S-alcohol)>99%
Asymmetric Reduction ADH from Lactobacillus kefir6-Methylheptan-2-one>90%>99% (S)
Asymmetric Reduction Engineered Ketoreductase (KRED)6-Methylheptan-2-one>95%>99.5% (S)

This table presents typical results, demonstrating the high selectivity of biocatalytic methods.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This is a classic and robust strategy in asymmetric synthesis where stereocontrol is achieved by temporarily attaching a chiral molecule (the auxiliary) to the substrate.[3][11] The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding the enantiomerically enriched product. While often requiring more steps than catalytic methods, this approach can be highly predictable and reliable.

Core Principle & Workflow

A potential pathway involves the diastereoselective reduction of a β-ketoester or amide derived from a chiral auxiliary. The auxiliary, such as a chiral alcohol or amine, biases the reduction of the ketone, leading to one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired chiral alcohol.

G start Achiral Substrate attach Attach Chiral Auxiliary (X*) start->attach diastereomer Diastereoselective Reaction attach->diastereomer cleave Cleave & Recover Auxiliary diastereomer->cleave prod Enantiopure Product cleave->prod

Caption: General workflow for a chiral auxiliary strategy.

Conceptual Protocol Outline
  • Acylation: React an activated derivative of 6-methylheptanoic acid with a chiral auxiliary, for example, an Evans oxazolidinone or a chiral alcohol like 8-phenylmenthol.[11]

  • Formation of β-Keto Moiety: The resulting chiral imide or ester is converted into a β-keto derivative.

  • Diastereoselective Reduction: The key step involves the reduction of the ketone. The steric bulk of the chiral auxiliary blocks one face of the carbonyl, forcing the reducing agent (e.g., NaBH₄ with chelation control) to attack from the opposite face, creating the desired stereocenter with high diastereoselectivity.

  • Cleavage of Auxiliary: The auxiliary is cleaved from the hydroxyl-containing product, typically via hydrolysis or reductive cleavage, to yield (2S)-6-methylheptan-2-ol. The chiral auxiliary can often be recovered and reused.[3]

While effective, this multi-step approach is often less atom-economical compared to direct catalytic asymmetric methods.

Summary and Comparison of Strategies

FeatureAsymmetric HydrogenationBiocatalysis (Asymmetric Reduction)Chiral Auxiliary
Principle Catalyst-controlledEnzyme-controlledSubstrate-controlled
Efficiency High (fewer steps, atom economical)High (can be 100% theoretical yield)Lower (multi-step sequence)
Selectivity (e.e.) Excellent (>98%)Excellent (>99%)Very Good to Excellent (>95%)
Scalability High (well-suited for industrial scale)Moderate to High (requires bioreactors)Moderate (stoichiometric use of auxiliary)
Conditions High pressure/temperature, organic solventsMild (aqueous, room temp, neutral pH)Varies (often cryogenic temperatures)
Cost High (precious metal catalysts, ligands)Moderate (enzyme cost can be high)Moderate (cost of auxiliary)
Green Chemistry Good (atom economy)Excellent (biodegradable, aqueous media)Fair (stoichiometric waste)

Conclusion

The enantioselective synthesis of (2S)-6-methylheptan-2-ol can be achieved through several robust and high-yielding methodologies.

  • Asymmetric hydrogenation stands out for its high efficiency, excellent enantioselectivity, and scalability, making it a preferred choice for industrial applications.

  • Biocatalytic reduction offers an environmentally benign route with exceptional selectivity under mild conditions, aligning perfectly with the principles of green chemistry.

  • Chiral auxiliary-based methods , while more traditional, provide a reliable and predictable way to control stereochemistry.

The optimal choice of protocol depends on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and environmental considerations.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-2-heptanol. Retrieved from [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • UCL. (n.d.). UCHEM-CHIRAL AUXILIARIES. Retrieved from [Link]

  • SciELO. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0765853B1 - Process for preparing 6-methylheptan-2-one.
  • ResearchGate. (2000). Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved from [Link]

  • ChemAnalyst. (n.d.). 2-Heptanol, 6-methyl- CAS# 4730-22-7: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from [Link]

  • Wiley Online Library. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-6,6-dimethylheptan-2-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-heptan-2-ol-6-one. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-6-Methylheptan-2-OL. Retrieved from [Link]

  • The Pherobase. (n.d.). 6-Methylheptan-2-one (C8H16O) - The Pherobase Floral Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6605746B2 - Process for the preparation of 6-methylheptanone.
  • Cheméo. (n.d.). Chemical Properties of 2-Heptanol, 6-methyl- (CAS 4730-22-7). Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptanol, 6-methyl-. Retrieved from [Link]

  • Research Explorer. (2018). Engineering Alkyltransferases as Synthetic Tools for Biocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methyl-2-heptanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methylheptan-2-one. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Overcoming emerging challenges in biocatalysis. Retrieved from [Link]

  • Beilstein Journals. (2023). Functions of enzyme domains in 2-methylisoborneol biosynthesis and enzymatic synthesis of non-natural analogs. Retrieved from [Link]

  • Semantic Scholar. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Retrieved from [Link]

  • MDPI. (2021). Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme) Co-Immobilization. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Reactions: Selected Highlights. Retrieved from [Link]

Sources

Application

(2S)-6-Methylheptan-2-ol: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Significance of Chiral Alcohols in Modern Synthesis In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Alcohols in Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. The stereochemistry of a molecule is intrinsically linked to its biological activity and material properties. Chiral alcohols, such as (2S)-6-Methylheptan-2-ol, represent a crucial class of building blocks that enable the construction of complex molecular architectures with precise stereochemical control. This secondary alcohol, with its defined stereocenter at the C-2 position, serves as a valuable synthon for introducing chirality and building molecular complexity. Its utility is notably demonstrated in its role as a key intermediate in the synthesis of highly potent and specific ATP-competitive inhibitors of p38 MAP kinase, a significant target in the development of anti-inflammatory therapeutics.[1] This application note provides a comprehensive guide to the properties, enantioselective synthesis, and applications of (2S)-6-Methylheptan-2-ol, complete with detailed experimental protocols for its preparation and use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of (2S)-6-Methylheptan-2-ol is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
CAS Number 12583653
Appearance Colorless OilPharmaffiliates
Boiling Point 172 °C
Density 0.807 g/mL
Refractive Index 1.424
Storage 2-8°C RefrigeratorPharmaffiliates
Spectroscopic Data:

The structural integrity and purity of (2S)-6-Methylheptan-2-ol are confirmed through spectroscopic analysis. Below are the characteristic spectral data for the racemic compound, which provide a reference for the characterization of the enantiomerically pure substance.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 1H), 2.16 (s, 1H), 1.54 (m, 1H), 1.43-1.32 (m, 4H), 1.18 (d, J=6.2 Hz, 3H), 0.88 (d, J=6.6 Hz, 6H).

  • ¹³C NMR (CDCl₃): δ 68.0, 44.0, 39.0, 28.0, 24.0, 23.0, 22.5. (Note: This is a predicted spectrum for the related compound 6-methyl-5-hepten-2-ol and serves as an estimation).

Enantioselective Synthesis of (2S)-6-Methylheptan-2-ol

The cornerstone of utilizing (2S)-6-Methylheptan-2-ol as a chiral building block is its efficient and highly enantioselective synthesis. The most common and effective strategy involves the asymmetric reduction of the prochiral ketone, 6-methylheptan-2-one. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.

Method 1: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild and environmentally benign conditions. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, often with exceptional enantiomeric excess (e.e.).

Protocol 1: Ketoreductase-Mediated Asymmetric Reduction of 6-Methylheptan-2-one

This protocol describes a general procedure for the enzymatic reduction of 6-methylheptan-2-one to (S)-6-methylheptan-2-ol using a commercially available ketoreductase. The choice of KRED is critical and screening of a panel of enzymes is recommended to identify the optimal catalyst for this specific substrate.

Materials:

  • 6-Methylheptan-2-one

  • Ketoreductase (KRED) with (S)-selectivity

  • NADP⁺ or NAD⁺ (depending on the KRED)

  • Isopropanol (cosubstrate for cofactor regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Temperature-controlled shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Chiral GC or HPLC for e.e. determination

Procedure:

  • Reaction Setup: In a sterile flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add the ketoreductase to the recommended concentration.

  • Cofactor Addition: Add the appropriate cofactor (NADP⁺ or NAD⁺) to a final concentration of ~1 mM.

  • Substrate Addition: Add 6-methylheptan-2-one (e.g., 10 g/L) to the reaction mixture.

  • Cofactor Regeneration: Add isopropanol (e.g., 10% v/v) to the mixture to serve as the cosubstrate for the in-situ regeneration of the reduced cofactor (NADPH or NADH).

  • Incubation: Incubate the reaction mixture in a temperature-controlled shaker (e.g., 30 °C) with vigorous agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or TLC.

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (S)-6-methylheptan-2-ol by flash column chromatography on silica gel.

  • Characterization: Determine the yield and confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Method 2: Asymmetric Hydrogenation using a Noyori-type Catalyst

Chemocatalysis, particularly asymmetric hydrogenation using well-defined chiral transition metal complexes, provides a highly efficient and scalable route to enantiomerically pure alcohols. The catalysts developed by Noyori and his colleagues, typically ruthenium-based complexes with chiral phosphine ligands like BINAP, are renowned for their high activity and enantioselectivity in the reduction of ketones.

Protocol 2: Asymmetric Hydrogenation of 6-Methylheptan-2-one

This protocol outlines a general procedure for the asymmetric hydrogenation of 6-methylheptan-2-one using a Ru-BINAP catalyst.

Materials:

  • 6-Methylheptan-2-one

  • [RuCl₂((S)-BINAP)]₂ or a similar (S)-selective catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave or a Parr hydrogenation apparatus

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral GC or HPLC for e.e. determination

Procedure:

  • Catalyst Preparation: In an inert atmosphere, charge the high-pressure autoclave with the Ru-BINAP catalyst (substrate to catalyst ratio typically ranging from 1000:1 to 10,000:1).

  • Solvent and Substrate Addition: Add anhydrous methanol to the autoclave, followed by 6-methylheptan-2-one.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the optimal temperature (e.g., 40-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any byproducts.

  • Characterization: Determine the yield and confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A significant application of (2S)-6-Methylheptan-2-ol is its use as a chiral precursor in the synthesis of tri- and tetrasubstituted imidazoles, which are potent inhibitors of p38 MAP kinase. The stereocenter of the alcohol is often incorporated into the final inhibitor molecule, influencing its binding affinity and selectivity.

The general synthetic strategy involves the conversion of the chiral alcohol to a suitable electrophile, which is then used to alkylate a pre-formed imidazole core or is incorporated into the imidazole ring formation itself.

G cluster_synthesis Synthesis of (2S)-6-Methylheptan-2-ol cluster_application Application in p38 Inhibitor Synthesis 6-Methylheptan-2-one 6-Methylheptan-2-one Asymmetric Reduction Asymmetric Reduction 6-Methylheptan-2-one->Asymmetric Reduction KRED or Ru-(S)-BINAP S_alcohol (2S)-6-Methylheptan-2-ol Asymmetric Reduction->S_alcohol S_alcohol_app (2S)-6-Methylheptan-2-ol Activation Activation Chiral Electrophile Chiral Electrophile Imidazole Core Imidazole Core Alkylation Alkylation p38 Inhibitor p38 Inhibitor

Caption: Synthetic workflow from 6-methylheptan-2-one to a p38 MAP kinase inhibitor.

Protocol 3: Representative Synthesis of a Chiral Imidazole Intermediate

This protocol provides a representative, two-step procedure for the synthesis of a chiral intermediate for a p38 MAP kinase inhibitor, starting from (2S)-6-Methylheptan-2-ol. This is a generalized procedure, and the specific reagents and conditions may vary depending on the target inhibitor.

Step 1: Mesylation of (2S)-6-Methylheptan-2-ol

Materials:

  • (2S)-6-Methylheptan-2-ol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (2S)-6-Methylheptan-2-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Alkylation of an Imidazole Derivative

Materials:

  • (S)-6-methylheptan-2-yl methanesulfonate (from Step 1)

  • A suitable N-unsubstituted imidazole derivative (e.g., 2,4-diphenylimidazole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of the imidazole derivative (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of the crude mesylate from Step 1 in anhydrous DMF dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated imidazole intermediate.

Conclusion and Future Outlook

(2S)-6-Methylheptan-2-ol is a valuable and versatile chiral building block in modern organic synthesis. Its accessibility through highly enantioselective catalytic methods, both biocatalytic and chemocatalytic, makes it an attractive starting material for the synthesis of complex chiral molecules. The application of this chiral alcohol in the synthesis of p38 MAP kinase inhibitors highlights its importance in medicinal chemistry and drug development. The protocols provided herein offer a practical guide for researchers and scientists to prepare and utilize this important synthon in their own synthetic endeavors. Future work in this area may focus on the development of even more efficient and sustainable methods for its synthesis and the expansion of its application to other classes of chiral molecules.

References

  • Pharmaffiliates. 6-methylheptan-2-ol. [Link]

  • PubChem. (2S)-6-Methylheptan-2-OL. [Link]

  • PubChem. 2-Heptanol, 6-methyl-. [Link]

  • ChemSynthesis. 6-methyl-2-heptanol. [Link]

  • Vaia. Assign a chemical shift to each carbon in 6-methyl-5-hepten-2-ol. [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2012). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Catalysts, 2(4), 572-597. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Sisko, J., Mellinger, M., Baine, P. W., & Shurdut, B. A. (1998). A One-Pot Synthesis of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-4-(4-fluorophenyl)-5-(2-amino-4-pyrimidinyl)-imidazole: A Potent Inhibitor of P38 MAP Kinase. The Journal of Organic Chemistry, 63(23), 8445-8447. [Link]

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Method

Application Note: The Role of (2S)-6-Methylheptan-2-ol in Pheromone Synthesis and Chemical Ecology Workflows

Introduction & Chemical Significance (2S)-6-Methylheptan-2-ol is a highly versatile chiral secondary alcohol that bridges the gap between analytical chemical ecology and synthetic organic chemistry[1]. In natural biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

(2S)-6-Methylheptan-2-ol is a highly versatile chiral secondary alcohol that bridges the gap between analytical chemical ecology and synthetic organic chemistry[1]. In natural biological systems, it functions as a potent semiochemical. Most notably, it is emitted from the metasternal glands of Triatoma species (assassin bugs and Chagas disease vectors), where it mediates critical sexual and alarm communication pathways[2].

Beyond its direct biological role, its defined stereochemistry makes it an invaluable chiral synthon. In the laboratory, it is utilized for the enantioselective synthesis of complex insect pheromones and high-value fragrance compounds (such as muguet derivatives), where traditional racemic approaches fail to elicit the desired biological or olfactory responses[3].

Mechanistic Insights: Stereoselectivity in Olfactory Recognition

The biological efficacy of pheromones is strictly governed by their absolute configuration. Olfactory receptors (ORs) in insect antennae are highly specific chiral environments. The (2S) enantiomer of 6-methylheptan-2-ol exhibits a distinct spatial geometry that allows for optimal hydrogen bonding and hydrophobic interactions within the OR binding pocket.

Using racemic mixtures in behavioral assays often results in competitive inhibition; the (2R) enantiomer can occupy the receptor without triggering the necessary G-protein coupled cascade, effectively acting as an antagonist. Therefore, utilizing enantiomerically pure (2S)-6-methylheptan-2-ol prevents signal quenching and ensures high-fidelity behavioral responses[1].

SignalingPathway Odor (2S)-6-Methylheptan-2-ol (Volatile Semiochemical) OBP Odorant Binding Protein (OBP) Solubilizes hydrophobic ligand Odor->OBP Sensillum pore entry OR Olfactory Receptor (OR) Stereospecific Binding Pocket OBP->OR Lymph transport GProt G-Protein Activation Subunit Dissociation OR->GProt Conformational shift AC Effector Enzymes (e.g., PLC/AC) Second Messenger Cascade GProt->AC Signal amplification Ion Ion Channel Gating Ca2+/Na+ Influx AC->Ion IP3/cAMP release Depol Membrane Depolarization Action Potential Generation Ion->Depol Threshold reached

Diagram 1: Stereospecific olfactory signaling cascade initiated by (2S)-6-Methylheptan-2-ol.

Synthetic Pathways: From Synthon to Semiochemical

The synthetic utility of (2S)-6-methylheptan-2-ol branches into two primary workflows based on the target molecule's required functional groups:

  • Pathway 1: Direct Oxidation to 6-Methyl-2-heptanone. The conversion of the secondary alcohol to a ketone significantly alters its vapor pressure and receptor affinity. The resulting compound, 6-methyl-2-heptanone, is a potent alarm pheromone component utilized by various ant and beetle species[4].

  • Pathway 2: Asymmetric Etherification. For the synthesis of complex aldehydes like 4-[(1,5-dimethylhexyl)oxy]butanal (a muguet fragrance and pheromone analog), traditional acetal routes fail due to rapid racemization under acidic conditions. Instead, direct base-catalyzed alkylation of the (2S)-alkoxide strictly preserves the chiral center[3].

SynthesisWorkflow A (2S)-6-Methylheptan-2-ol (Chiral Synthon) B Oxidation (PCC/CH2Cl2) Maintains Carbon Skeleton A->B Pathway 1: Oxidation D Deprotonation (NaH/DMF) Generates Strong Nucleophile A->D Pathway 2: Etherification C 6-Methyl-2-heptanone (Alarm Pheromone) B->C Cr(VI) reduction E Chiral Alkoxide Intermediate (Retention of Configuration) D->E H2 gas evolution F 4-[(1,5-dimethylhexyl)oxy]butanal (Pheromone Analog / Fragrance) E->F SN2 Alkylation

Diagram 2: Divergent synthetic workflows utilizing (2S)-6-Methylheptan-2-ol as a precursor.

Quantitative Data: Olfactory and Behavioral Profiles

The following table summarizes the comparative semiochemical activity and physical profiles of (2S)-6-methylheptan-2-ol and its primary synthetic derivatives.

CompoundBiological Role / ApplicationOdor ProfileStereochemical Requirement
(2S)-6-Methylheptan-2-ol Semiochemical (Triatomines)Mushroom, earthy, herbalStrict (2S) preference for OR binding
6-Methyl-2-heptanone Ant/Beetle Alarm PheromoneFruity, herbaceous, sharpAchiral (derived from chiral precursor)
4-[(1,5-dimethylhexyl)oxy]butanal Fragrance / Pheromone AnalogMuguet, floral, highly diffusiveEnantiomerically pure precursor required

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic visual or chemical checkpoints.

Protocol A: Selective Oxidation to 6-Methyl-2-heptanone[4]

Objective: Convert (2S)-6-methylheptan-2-ol to 6-methyl-2-heptanone without over-oxidation or carbon skeleton cleavage. Causality: Pyridinium chlorochromate (PCC) is selected as a mild oxidant. Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the hydration of intermediates, which could lead to over-oxidation. Celite is added to the reaction mixture to provide a high surface area for the precipitation of reduced chromium salts, preventing the formation of an intractable black tar that typically traps the product and reduces yield.

  • Preparation: Suspend PCC (1.5 eq) and an equal weight of Celite in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dissolve (2S)-6-methylheptan-2-ol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the PCC suspension at room temperature.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is self-validating: the disappearance of the strongly hydrogen-bonded alcohol spot (lower Rf​ ) and the appearance of the less polar ketone spot (higher Rf​ ) confirms conversion.

  • Quenching & Filtration: Upon completion (typically 2-4 hours), dilute the mixture with diethyl ether. Mechanism check: The ether forces the complete precipitation of the chromium salts. Filter the suspension through a pad of silica gel to remove all paramagnetic chromium species, ensuring the resulting filtrate is clean for downstream NMR validation.

  • Isolation: Concentrate the filtrate in vacuo to yield 6-methyl-2-heptanone.

Protocol B: Asymmetric Etherification via Alkoxide Intermediate[3]

Objective: Synthesize enantiomerically pure ether precursors (e.g., for muguet fragrance) while strictly retaining the (2S) configuration. Causality: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the sterically hindered secondary alcohol. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the resulting alkoxide "naked" and highly reactive for the subsequent SN​2 attack on the alkyl halide.

  • Deprotonation: Charge a 3-neck flask with NaH (60% dispersion in mineral oil, 3.0 eq) and anhydrous DMF under an inert argon atmosphere.

  • Alkoxide Formation: Slowly add a solution of (2S)-6-methylheptan-2-ol (1.0 eq) in DMF via a dropping funnel.

  • Self-Validation (Gas Evolution): The reaction progress is visually self-validating. The irreversible formation of the alkoxide is accompanied by the stoichiometric evolution of hydrogen ( H2​ ) gas. The complete cessation of bubbling indicates that deprotonation is 100% complete, preventing unreacted alcohol from contaminating the final product.

  • Alkylation: Introduce the desired alkyl halide (e.g., 1-bromo-3-methylbutane) dropwise. Stir at room temperature until TLC indicates complete consumption of the alkoxide intermediate.

  • Workup: Carefully quench the reaction with cold water to destroy any unreacted NaH, extract with cyclohexane, dry over magnesium sulfate, and concentrate in vacuo.

References

  • May-Concha et al. (2018). Chemical ecology of triatomines: current knowledge and implications for Chagas disease vector management. Retrieved from [Link][2]

  • Google Patents (EP2514812A2). Compositions and fragrance compounds. Retrieved from[3]

Sources

Application

Application Note: Analytical Detection and Enantioselective Quantification of (2S)-6-Methylheptan-2-ol

Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals Matrix Applicability: Essential Oils, Pheromone Extracts, and Synthetic Intermediates Introduction & Chemical Profile (2S)-6-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals Matrix Applicability: Essential Oils, Pheromone Extracts, and Synthetic Intermediates

Introduction & Chemical Profile

(2S)-6-Methylheptan-2-ol (CAS: 87247-19-6)[1] is a chiral secondary aliphatic alcohol that plays a critical role in chemical ecology and fragrance profiling. It is frequently identified as a volatile biomarker in botanical essential oils, such as those derived from Commiphora gileadensis[2] and Cinnamomum verum[3], and serves as a crucial structural precursor in the synthesis of insect pheromones[4].

Because the biological activity and olfactory profile of 6-methylheptan-2-ol are highly dependent on its stereochemistry, analytical methods must not only quantify the total compound but also accurately determine its enantiomeric excess (ee).

Analytical Strategy & Mechanistic Rationale

  • Achiral GC-MS (Total Mass Quantification): Standard chiral stationary phases often suffer from lower theoretical plate counts and peak broadening. By first using an achiral 5% phenyl-polymethylsiloxane column (e.g., ZB-5), we achieve sharp peak shapes and optimal van der Waals interactions for aliphatic alcohols. This ensures high-fidelity absolute quantification of total 6-methylheptan-2-ol[2].

  • Chiral GC-MS (Enantiomeric Resolution): A parallel analysis using a permethylated β -cyclodextrin column (e.g., Restek B-Dex 325) resolves the (2S) and (2R) enantiomers. The chiral recognition mechanism relies on the differential thermodynamic inclusion of the hydrophobic 6-methylheptyl chain into the cyclodextrin cavity, paired with hydrogen bonding at the C2 hydroxyl group[2].

Multiplying the total concentration (from the achiral column) by the (2S) peak area fraction (from the chiral column) yields a highly accurate, artifact-free quantification of the (2S) enantiomer.

Experimental Protocols

Step 1: Sample Preparation & Internal Standardization

Causality: Dichloromethane (CH₂Cl₂) is selected as the extraction solvent due to its low boiling point and excellent solvation of medium-chain alcohols, ensuring it elutes well before the analyte without causing solvent-tailing[2].

  • Accurately weigh 50 mg of the sample matrix into a 2 mL glass vial.

  • Dilute to a 5% w/v solution using HPLC-grade CH₂Cl₂[2].

  • Spike the solution with 2-Octanol (Internal Standard, IS) to achieve a final IS concentration of 50 µg/mL. Note: 2-Octanol is structurally homologous to the analyte, ensuring identical extraction recovery and ionization efficiency.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to precipitate heavy matrix components. Transfer the supernatant to a GC autosampler vial.

Step 2: Achiral GC-MS (Total Quantification)
  • Injection: Inject 0.1 µL of the prepared sample using a split ratio of 30:1. Maintain the injector temperature at 250 °C to ensure instantaneous vaporization without thermal degradation[2].

  • Separation: Use a ZB-5 or Rxi-5ms capillary column (30 m × 0.25 mm ID × 0.25 µm film)[3]. Set the carrier gas (Helium) flow rate to a constant 1.37 mL/min[2].

  • Oven Program: Initial temperature 50 °C; ramp at 2 °C/min to 260 °C. Causality: This shallow ramp maximizes the resolution of 6-methylheptan-2-ol from co-eluting monoterpenes commonly found in botanical matrices.

  • Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 45 (the base peak generated by α -cleavage of secondary alcohols) for quantification, and m/z 115 for qualitative confirmation[5].

Step 3: Chiral GC-MS (Enantiomeric Resolution)
  • Injection: Inject 0.1 µL using a higher split ratio of 1:45 to prevent overloading the delicate chiral stationary phase[6].

  • Separation: Use a Restek B-Dex 325 capillary column (30 m × 0.25 mm ID × 0.25 µm film)[2].

  • Oven Program: Initial temperature 50 °C; ramp at 1.5 °C/min to 120 °C, then 2 °C/min to 200 °C, and hold for 5 min[6]. Causality: Thermodynamic enantioselectivity ( ΔΔG ) is highly temperature-dependent. The ultra-slow 1.5 °C/min ramp is critical to resolving the (2S) and (2R) diastereomeric inclusion complexes.

Step 4: Data Analysis & Calibration
  • Identify the chromatographic peaks for 6-methylheptan-2-ol and the internal standard based on retention time and specific m/z values[4].

  • Integrate the peak areas for the quantifier ions (m/z 45).

  • Calculate the peak area ratio (Analyte Area / IS Area)[4].

  • Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards using a weighted (1/x) linear regression[4].

  • Calculate the final (2S) concentration: [(Total Concentration from Achiral GC) × (Area % of 2S from Chiral GC)].

Data Presentation

Table 1: GC-MS Operational Parameters Summary

ParameterAchiral GC-MS (Total Mass)Chiral GC-MS (Enantiomeric Ratio)
Column ZB-5 (30m × 0.25mm × 0.25µm)B-Dex 325 (30m × 0.25mm × 0.25µm)
Carrier Gas Helium, 1.37 mL/minHelium, 1.80 mL/min
Split Ratio 30:11:45
Injector Temp 250 °C250 °C
Oven Ramp 50 °C 260 °C (2 °C/min)50 °C 120 °C (1.5 °C/min)
MS Mode EI (70 eV), SIM m/z 45EI (70 eV), Full Scan / SIM m/z 45

Table 2: Representative Method Validation Metrics

MetricValueAcceptance Criteria
Linearity ( R2 ) 0.9992 0.995
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10
Enantiomeric Resolution ( Rs​ ) 1.85 Rs​ 1.5 (Baseline resolution)
Intra-day Precision (RSD) 2.1% 5.0%

Workflow Visualization

AnalyticalWorkflow cluster_GC Dual-Column GC-MS Analysis Matrix Sample Matrix (Essential Oils / Pheromones) Extraction Liquid Extraction & Dilution (CH2Cl2 + Internal Standard) Matrix->Extraction Achiral Achiral GC-MS (ZB-5) Total 6-Methylheptan-2-ol Extraction->Achiral Split 30:1 Chiral Chiral GC-MS (B-Dex 325) Enantiomeric Separation Extraction->Chiral Split 1:45 Quant SIM Peak Integration & Calibration Mapping Achiral->Quant Total Conc. Chiral->Quant (2S):(2R) Ratio Reporting Final Quantification: (2S)-6-Methylheptan-2-ol Quant->Reporting

Figure 1: Dual-column GC-MS workflow for enantiomeric resolution and quantification of the analyte.

References

  • Title: 6-Methyl-2-heptanol | High-Purity Reagent Source: Benchchem URL: 4

  • Title: (2S)-6-Methylheptan-2-ol CAS#: 87247-19-6 Source: ChemWhat URL: 1

  • Title: Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis) Source: MDPI URL: 2

  • Title: Essential Oil Chemotypes and Genetic Variability of Cinnamomum verum Leaf Samples Commercialized and Cultivated in the Amazon Source: Semantic Scholar URL: 3

  • Title: 2-Heptanol, 6-methyl- - the NIST WebBook Source: NIST URL: 5

  • Title: Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis) (Methodology Section) Source: PMC / NIH URL: 6

Sources

Method

Application Note: Advanced GC-MS Protocols for the Chemical and Enantiomeric Characterization of (2S)-6-Methylheptan-2-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) & Chiral GC-MS Introduction & Scientific Rationale (2S)-6-Methylheptan-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) & Chiral GC-MS

Introduction & Scientific Rationale

(2S)-6-Methylheptan-2-ol is a chiral secondary alcohol of significant interest in chemical ecology, flavor chemistry, and pharmaceutical synthesis. It is widely recognized as a structural precursor for insect pheromones and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because the biological and pharmacological activity of such compounds is often strictly stereospecific, determining both the chemical purity and the enantiomeric excess (ee) of the (2S)-isomer is a critical quality attribute (CQA) in drug development.

Causality of Analytical Choice: Why choose Gas Chromatography-Mass Spectrometry (GC-MS) over High-Performance Liquid Chromatography (HPLC)? Aliphatic alcohols like 6-methylheptan-2-ol lack the conjugated pi-systems required for strong UV absorbance, making standard HPLC-UV ineffective without complex pre-column derivatization. Conversely, the high volatility of 6-methylheptan-2-ol makes it an ideal candidate for GC. When coupled with Electron Impact Mass Spectrometry (EI-MS), the technique provides definitive structural elucidation based on reproducible fragmentation patterns[1]. Furthermore, the advent of derivatized cyclodextrin stationary phases allows for the direct resolution of enantiomers without the risk of racemization or artifact formation associated with chiral derivatizing agents (e.g., Mosher's acid) [4].

Physicochemical & Mass Spectrometric Profile

Understanding the physical properties of the analyte is the first step in designing a self-validating chromatographic method. The low molecular weight and specific boiling point dictate the oven temperature programming, while the predicted mass fragments guide the Selected Ion Monitoring (SIM) parameters.

Table 1: Physicochemical and MS Properties of 6-Methylheptan-2-ol

PropertyValue / DescriptionAnalytical Implication
IUPAC Name (2S)-6-methylheptan-2-olTarget analyte for chiral resolution.
Molecular Formula C₈H₁₈ODetermines the parent ion (M⁺ = 130.23 m/z).
Molecular Weight 130.23 g/mol [1]Highly volatile; elutes early in GC.
Boiling Point ~170–172 °CRequires an initial GC oven temp around 50°C.
Primary MS Fragment (Base Peak) m/z 45 [1]Formed via α -cleavage [CH₃-CH=OH]⁺; used for SIM quantitation.
Secondary MS Fragment m/z 55 [1]Hydrocarbon fragment [C₄H₇]⁺; used as a qualifier ion.

Analytical Workflow & Mechanistic Principles

To ensure comprehensive characterization, the analytical strategy is divided into two distinct pathways: Standard GC-MS for chemical purity and Chiral GC-MS for enantiomeric purity.

GCMS_Workflow A Sample Preparation Dilution in CH2Cl2 (1 mg/mL) B System Suitability Test (SST) Inject Racemic Standard A->B Validate C Injection Port Split Mode (20:1), 250°C B->C D Standard GC-MS (5% Phenyl-polysiloxane) Chemical Purity C->D Pathway 1 E Chiral GC-MS (β-Cyclodextrin Phase) Enantiomeric Purity C->E Pathway 2 F Mass Spectrometry (EI, 70 eV) SIM/SCAN Mode (m/z 45, 55) D->F E->F G Data Processing Calculate ee% & Purity F->G

Fig 1. Dual-pathway GC-MS analytical workflow for chemical and chiral characterization.

The Mechanism of Chiral Separation

Enantiomers of polar compounds like secondary alcohols can be separated without prior derivatization using fused silica tubing coated with cyclodextrin/polysiloxane phases [4]. Permethylated β -cyclodextrin contains seven glucose units forming a toroidal structure. The hydrophobic interior cavity interacts with the aliphatic chain of 6-methylheptan-2-ol, while the hydrophilic exterior rim forms hydrogen bonds with the C2 hydroxyl group. This creates transient, diastereomeric host-guest inclusion complexes. Because the (2S) and (2R) isomers fit into the chiral cavity with slightly different thermodynamic stabilities, they elute at different retention times [5].

Chiral_Mechanism A Analyte (2S)- & (2R)-Isomers B Stationary Phase Permethylated β-Cyclodextrin A->B Vaporization C Transient Diastereomeric Inclusion Complexes B->C Host-Guest Interaction D Lower Affinity Faster Elution C->D E Higher Affinity Slower Elution C->E

Fig 2. Mechanism of enantiomeric separation via cyclodextrin inclusion complexation.

Experimental Protocols

To ensure trustworthiness, this protocol utilizes a self-validating methodology. Before analyzing the unknown (2S)-6-Methylheptan-2-ol sample, a System Suitability Test (SST) must be performed using a known racemic mixture.

Sample Preparation

Causality Check: 6-Methylheptan-2-ol is highly volatile. Evaporation to dryness during extraction will result in analyte loss. Therefore, direct dilution in a low-boiling solvent is mandated [2].

  • Accurately weigh 10.0 mg of the (2S)-6-Methylheptan-2-ol sample.

  • Dissolve in 10.0 mL of GC-grade Dichloromethane (CH₂Cl₂) to yield a 1 mg/mL stock solution.

  • Transfer 1.0 mL to a 2 mL GC autosampler vial equipped with a PTFE-lined septum.

  • SST Preparation: Prepare a 1 mg/mL solution of racemic (±)-6-Methylheptan-2-ol using the exact same procedure.

GC-MS Method Parameters

Table 2: Comparative GC-MS Method Parameters

ParameterProtocol A: Chemical Purity (Standard)Protocol B: Enantiomeric Purity (Chiral)
Column ZB-5 or DB-5 (30 m × 0.25 mm, 0.25 µm) [3]CYCLOSIL-B or Rt-βDEXsm (30 m × 0.25 mm, 0.25 µm) [5]
Carrier Gas Helium (99.999%), Constant Flow @ 1.2 mL/minHelium (99.999%), Constant Flow @ 1.0 mL/min
Injection Volume 1.0 µL1.0 µL
Injection Mode Split 20:1 (Prevents column overload)Split 50:1 (Enhances sharp peak resolution)
Inlet Temperature 250 °C220 °C (Prevents thermal degradation of cyclodextrin)
Oven Program 50°C (hold 2 min) 15°C/min to 260°C40°C (hold 5 min) 2°C/min to 150°C 10°C/min to 200°C
MS Ion Source Electron Impact (EI), 70 eV, 230 °CElectron Impact (EI), 70 eV, 230 °C
Acquisition Mode SCAN (m/z 40–400)SIM (m/z 45, 55) + SCAN (m/z 40–200)
Step-by-Step Execution
  • Blank Injection: Inject 1.0 µL of pure CH₂Cl₂. Validation: Ensure no carryover peaks appear at the expected retention times.

  • SST Injection (Racemate): Inject 1.0 µL of the racemic standard using Protocol B.

    • Validation: Calculate the resolution factor ( Rs​ ) between the (2R) and (2S) peaks. Proceed only if Rs​≥1.5 (baseline resolution).

  • Sample Injection: Inject 1.0 µL of the (2S)-6-Methylheptan-2-ol sample.

  • Data Processing: Extract the chromatogram using the base peak (m/z 45). Integrate the area under the curve (AUC) for both enantiomeric peaks to calculate the enantiomeric excess (% ee):

    %ee=Area(2S)​+Area(2R)​∣Area(2S)​−Area(2R)​∣​×100

Data Interpretation & Troubleshooting

Expertise in GC-MS requires understanding the root causes of chromatographic anomalies. If the self-validating SST fails, consult the following causal relationships:

  • Issue: Peak Tailing of the Alcohol.

    • Causality: Free hydroxyl groups on the analyte interact with active silanol sites in a dirty inlet liner or at the head of a degraded column.

    • Solution: Replace the glass liner with a highly deactivated, silanized liner. Trim the first 10–20 cm of the analytical column.

  • Issue: Co-elution of Enantiomers ( Rs​<1.5 ).

    • Causality: The chiral recognition mechanism is highly temperature-dependent. High ramp rates provide excess kinetic energy, overcoming the subtle thermodynamic differences in the host-guest complexation.

    • Solution: Decrease the oven ramp rate from 2°C/min to 0.5°C/min during the critical elution window (typically between 70°C and 90°C) [5].

  • Issue: Baseline Bleed in Chiral Column.

    • Causality: Cyclodextrin phases have lower thermal stability than standard arylene-siloxane polymers. Exceeding the maximum isothermal temperature (usually 220°C–230°C) degrades the phase.

    • Solution: Ensure the final bake-out temperature never exceeds the column manufacturer's specified limit.

References

  • 2-Heptanol, 6-methyl- | C8H18O | CID 96476 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis) Source: MDPI - Molecules URL:[Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: Chromatography Online URL:[Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Catalyst selection and optimization for asymmetric synthesis of (2S)-6-Methylheptan-2-OL

Welcome to the Technical Support Center for the asymmetric synthesis of (2S)-6-methylheptan-2-ol. The enantioselective reduction of unhindered aliphatic methyl ketones, such as 6-methylheptan-2-one, presents a notoriousl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (2S)-6-methylheptan-2-ol. The enantioselective reduction of unhindered aliphatic methyl ketones, such as 6-methylheptan-2-one, presents a notoriously difficult mechanistic challenge. Unlike aryl alkyl ketones, aliphatic ketones lack strong electronic differentiation and possess minimal steric disparity between the methyl group and the longer alkyl chain (the isohexyl group)[1]. This lack of differentiation often leads to poor enantiofacial discrimination by standard transition-metal catalysts.

This guide provides field-proven troubleshooting logic, catalyst optimization strategies, and self-validating protocols to help you achieve high enantiomeric excess (ee) and conversion rates using either advanced chemocatalysis or biocatalysis[2].

Catalyst Selection & Performance Matrix

Selecting the correct catalytic system dictates your downstream processing and overall space-time yield. Use the following quantitative matrix to compare the two primary industrial approaches for this substrate.

Performance ParameterChemocatalysis (Ru-DTBM-SEGPHOS/DPEN)Biocatalysis (Engineered KRED)
Enantiomeric Excess (ee) 85% – 94% (Highly ligand-dependent)> 99% (Highly specific active site)
Typical Conversion > 98%> 95% (Equilibrium dependent)
Reaction Conditions 50 bar H₂, 25–40 °C, Anhydrous AlcoholAtmospheric, 30 °C, Aqueous Buffer (pH 7.0)
Catalyst Loading 0.05 – 0.1 mol% (S/C = 1,000 to 2,000)2 – 10 wt% relative to substrate
Primary Byproducts Trace over-reduction / Aldol condensatesGluconic acid (from cofactor recycling)
Scalability Limitations Requires high-pressure hydrogenation infrastructureVolumetric productivity limited by substrate solubility

Strategic Decision Workflow

CatalystSelection Start Target: (2S)-6-Methylheptan-2-ol Substrate: 6-Methylheptan-2-one Bio Biocatalysis (KRED) - Exquisite ee (>99%) - Mild, aqueous conditions Start->Bio Prioritize Enantioselectivity & Green Chemistry Chemo Chemocatalysis (Ru-Noyori) - High throughput - Requires high pressure H2 Start->Chemo Prioritize High Space-Time Yield & Existing Infrastructure KRED_Opt Optimization: - GDH/Glucose Recycling - pH Stat (pH 7.0) - Co-solvent (5% IPA) Bio->KRED_Opt Address solubility & pH drops Ru_Opt Optimization: - Bulky Ligands (DTBM-SEGPHOS) - Strict anhydrous/anaerobic - S/C Ratio Tuning Chemo->Ru_Opt Address poor enantiofacial discrimination Product High Purity (2S)-6-Methylheptan-2-ol KRED_Opt->Product Extraction & Isolation Ru_Opt->Product Metal Scavenging & Distillation

Strategic workflow for selecting the optimal catalytic route for 6-methylheptan-2-one reduction.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) stuck below 80% when using standard Ru-BINAP/DPEN asymmetric hydrogenation? A1: The root cause is the structural nature of 6-methylheptan-2-one. Standard Noyori-type catalysts (like RuCl₂[(R)-BINAP][(R,R)-DPEN]) are optimized for aryl alkyl ketones where the flat, rigid aryl ring easily dominates one quadrant of the chiral pocket. The linear isohexyl chain of your substrate is highly flexible and sterically similar to the methyl group, leading to poor enantiofacial discrimination[1]. Solution: Switch to a highly sterically demanding diphosphine ligand, such as DTBM-SEGPHOS. The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups tighten the chiral pocket, forcing the flexible isohexyl chain into the open quadrant and significantly improving the ee. Alternatively, transition to a biocatalytic approach[3].

Q2: How do I optimize the biocatalytic (KRED) reduction to prevent the reaction from stalling at 60% conversion? A2: Stalled KRED reactions are almost always caused by cofactor (NADPH) depletion or enzyme denaturation due to a localized pH drop. Ketoreductases require stoichiometric hydride equivalents. If you are using a Glucose Dehydrogenase (GDH) coupled system to regenerate NADPH, the oxidation of glucose produces glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. Solution: You must use an automated pH stat titrator dispensing 1.0 M NaOH to maintain the pH strictly at 7.0. If the pH drops below 6.0, the KRED and GDH enzymes will rapidly denature.

Q3: 6-Methylheptan-2-one is highly lipophilic and forms a separate phase in the aqueous buffer. Will this inhibit the KRED? A3: Yes, severe mass transfer limitations will occur, and high local concentrations of the ketone can be toxic to the enzyme. Solution: Introduce 5–10% (v/v) of a biocompatible co-solvent such as isopropanol (IPA) or DMSO. IPA is particularly advantageous as it can sometimes act as a secondary sacrificial reductant for certain KRED variants, further assisting in cofactor recycling.

Q4: How do I ensure the complete removal of the ruthenium catalyst from the final product for pharmaceutical applications? A4: Ruthenium complexes are highly soluble in the product mixture. Simple extraction is insufficient. Solution: Post-reaction, treat the crude mixture with a functionalized silica scavenger (e.g., QuadraSil AP or SiliaBond Metal Scavenger) at 5 wt% for 4 hours at 40 °C. The amine/thiol functional groups will chelate the Ru. Filter through a Celite pad. Validate the removal via ICP-MS (target < 10 ppm Ru).

Mechanistic Pathway: Biocatalytic Cofactor Recycling

To understand the causality behind the pH drop and the necessity of the coupled enzyme system, review the self-sustaining hydride transfer loop below.

CofactorRecycling Ketone 6-Methylheptan-2-one KRED Ketoreductase (KRED) Ketone->KRED Substrate binding Alcohol (2S)-6-Methylheptan-2-ol KRED->Alcohol Product release NADP NADP+ KRED->NADP Oxidation NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor binding GDH->NADPH Regeneration Gluconolactone Glucono-1,5-lactone (Hydrolyzes to Gluconic Acid) GDH->Gluconolactone Oxidation Glucose Glucose Glucose->GDH Sacrificial reductant

Mechanism of NADPH cofactor regeneration coupled with glucose dehydrogenase (GDH).

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis using Engineered KRED

This protocol utilizes a self-validating feedback loop (NaOH consumption) to monitor reaction kinetics in real-time.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Add MgSO₄ to a final concentration of 2 mM (acts as a structural stabilizer for the enzymes).

  • System Initialization: To a jacketed reactor vessel at 30 °C, add 400 mL of the buffer. Dissolve NADP⁺ (1.0 mM) and D-Glucose (1.5 molar equivalents relative to the planned ketone charge).

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH, 5 U/mL) and the engineered Ketoreductase (KRED, 10 mg/mL). Stir gently at 150 rpm for 10 minutes to ensure complete dissolution.

  • Substrate Addition: Dissolve 6-methylheptan-2-one (100 mM final concentration) in 25 mL of Isopropanol. Add this solution dropwise to the reactor to form a fine suspension. Increase stirring to 350 rpm.

  • In-Process Control (Self-Validation): Engage the automated pH stat loaded with 1.0 M NaOH. Validation Check: The continuous consumption of NaOH validates that glucose is being oxidized to gluconic acid, confirming that the NADPH recycling loop is active.

  • Monitoring & Workup: Monitor the reaction via GC-FID (extract a 100 µL aliquot into ethyl acetate). Upon >99% conversion (typically 18–24 hours), extract the entire aqueous mixture with Ethyl Acetate (3 x 200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2S)-6-methylheptan-2-ol.

Protocol B: Chemocatalytic Asymmetric Hydrogenation

This protocol relies on rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, weigh RuCl₂[(R)-DTBM-SEGPHOS][(R,R)-DPEN] (0.1 mol% relative to substrate). Dissolve the catalyst in 10 mL of anhydrous, degassed isopropanol to form a pre-catalyst stock solution.

  • Reactor Charging: To a 100 mL high-pressure stainless steel autoclave, add 6-methylheptan-2-one (50 mmol) and potassium tert-butoxide (t-BuOK, 1.0 mol%). Causality: The strong base is required to deprotonate the DPEN amine, forming the active 16-electron ruthenium amide species.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with H₂ gas three times (pressurize to 10 bar, then vent). Finally, pressurize to 50 bar (5 MPa) H₂.

  • Reaction: Heat the autoclave to 35 °C and stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (Self-Validation): Monitor the pressure gauge. Validation Check: A steady drop in H₂ pressure validates active hydride transfer. The reaction is complete when hydrogen uptake ceases (typically 12–16 hours).

  • Workup & Scavenging: Cool to room temperature and safely vent the H₂. Add 2.5 g of QuadraSil AP metal scavenger to the crude mixture and stir at 40 °C for 4 hours. Filter through Celite, wash with MTBE, and concentrate. Determine the ee via chiral GC (e.g., using a CycloSil-B column).

References

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Repurposing myoglobin into an abiological asymmetric ketoreductase - Research Collection. ETH Zurich. Available at:[Link]

  • Stable Chiral Ruthenium Complex Catalyst Based on Polymer Ionic Liquid for Asymmetric Transfer Hydrogenation of Aliphatic Ketones in Water - ACS Publications. ACS Applied Polymer Materials. Available at:[Link]

Sources

Optimization

Common side reactions in the synthesis of (2S)-6-Methylheptan-2-OL

Welcome to the technical support guide for the synthesis of (2S)-6-Methylheptan-2-OL. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2S)-6-Methylheptan-2-OL. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral alcohol. As a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, achieving high yield and enantiopurity is critical.[1] This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you optimize your synthetic strategy.

Overview of Synthetic Challenges

The primary routes to (2S)-6-Methylheptan-2-OL involve two main strategies: the asymmetric reduction of the prochiral ketone, 6-methylheptan-2-one, and the nucleophilic ring-opening of an epoxide using a Grignard reagent. Both pathways, while effective, are susceptible to specific side reactions that can compromise yield, purity, and enantiomeric excess. This guide is structured to address the most frequently asked questions for each of these synthetic approaches.

Section 1: Asymmetric Hydrogenation of 6-Methylheptan-2-one

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols from ketones.[2][3] The reaction typically employs a transition metal catalyst (e.g., Ruthenium, Iridium) complexed with a chiral ligand.[2][4] However, achieving high enantioselectivity and conversion requires careful control of reaction parameters and awareness of potential pitfalls.

Frequently Asked Questions & Troubleshooting

Q1: My hydrogenation reaction has stalled, resulting in low conversion of 6-methylheptan-2-one. What are the likely causes?

Low conversion is typically traced back to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting material or solvent. Ketones prepared via aldol condensation, for instance, can contain basic residues that poison acid-sensitive catalysts.[5] Additionally, some catalysts are sensitive to oxygen, and improper inert atmosphere techniques can lead to deactivation.

  • Insufficient Hydrogen Pressure: The kinetics of hydrogenation are often dependent on hydrogen pressure. An insufficient pressure can lead to slow or incomplete reactions. For many Ru- and Ir-based catalysts, pressures ranging from 1 to 50 atm are common.[2][5]

  • Starting Material Impurities: The purity of 6-methylheptan-2-one is crucial. Its synthesis from isovaleraldehyde and acetone can lead to by-products like mesityl oxide or diacetone alcohol from the self-condensation of acetone.[6] These impurities can interfere with the catalyst.

Troubleshooting Workflow: Low Conversion

G Start Low Conversion Observed Check_Purity Verify Purity of 6-Methylheptan-2-one (GC-MS) Start->Check_Purity Check_Catalyst Assess Catalyst Activity (Use fresh catalyst/new batch) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (H2 Pressure, Temp, Time) Start->Check_Conditions Impure Purity Issue Detected Check_Purity->Impure Catalyst_Issue Catalyst Inactive Check_Catalyst->Catalyst_Issue Conditions_Issue Conditions Suboptimal Check_Conditions->Conditions_Issue Impure->Check_Catalyst No Purify Action: Purify Ketone (Distillation/Chromatography) Impure->Purify Yes Success Problem Resolved Purify->Success Catalyst_Issue->Check_Conditions No Inert_Tech Action: Improve Inert Atmosphere Technique Catalyst_Issue->Inert_Tech Yes Inert_Tech->Success Optimize Action: Optimize Pressure, Temperature, or Time Conditions_Issue->Optimize Yes Optimize->Success

Caption: Troubleshooting workflow for low hydrogenation conversion.

Q2: The enantiomeric excess (ee) of my (2S)-6-Methylheptan-2-OL is lower than expected. How can I improve stereoselectivity?

Poor enantioselectivity is a common and frustrating issue. The root cause often lies in the intricate balance of interactions between the substrate, catalyst, and reaction environment.

  • Suboptimal Catalyst/Ligand Combination: The "lock and key" relationship between the chiral ligand and the substrate is paramount. A ligand that is highly effective for one type of ketone may not be for another. For simple alkyl ketones, catalyst systems like Ru-BINAP derivatives are often employed.[3][7]

  • Incorrect Temperature or Pressure: Enantioselectivity can be highly sensitive to temperature. In many cases, lower temperatures favor higher ee. Conversely, high hydrogen pressure can sometimes negatively impact selectivity by altering the rate-determining step or catalyst structure.[8]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or ethanol are often used and can participate in the hydrogen transfer mechanism.[2] Switching to a less polar solvent like THF or toluene may alter the outcome.

  • Catalyst Degradation: A known side reaction for some systems, particularly those using cinchona alkaloids as chiral modifiers on platinum, is the hydrogenation of the modifier itself.[8] This degrades the chiral environment, leading to a drop in ee as the reaction progresses.

Problem Potential Cause Recommended Solution
Low Yield Catalyst poisoning by impurities.Purify the 6-methylheptan-2-one starting material via distillation.
Insufficient hydrogen pressure.Increase H₂ pressure incrementally (e.g., from 10 atm to 20 atm).
Poor catalyst activity.Use a fresh batch of catalyst and ensure rigorous inert atmosphere techniques.
Low Enantiomeric Excess (ee) Suboptimal chiral ligand.Screen a panel of different chiral ligands (e.g., BINAP, Tol-BINAP, SEGPHOS).
Reaction temperature too high.Decrease the reaction temperature (e.g., from 40°C to 20°C or 0°C).
Hydrogenation of the chiral modifier.Use a lower hydrogen pressure or a modifier more resistant to reduction.[8]
Presence of Impurities Unreacted starting material.Increase reaction time, catalyst loading, or H₂ pressure.
Isomeric impurities (e.g., 2-methylheptan-6-ol).Ensure the starting ketone is isomerically pure.

Section 2: Grignard Synthesis via Epoxide Ring-Opening

An alternative synthesis involves the reaction of an isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) with propylene oxide. This nucleophilic attack opens the epoxide ring to form the desired alcohol after an acidic workup. While straightforward in principle, this pathway is notoriously prone to several competing side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction yield is very low, and I've isolated a significant amount of isobutane and 2,5-dimethylhexane. What went wrong?

This outcome points to classic Grignard side reactions related to reagent formation and stability.

  • Reagent Quenching: Grignard reagents are extremely strong bases and will react with any available protic source, including trace water in glassware or solvents, or even moisture from the air.[9] This acid-base reaction quenches the Grignard reagent, forming the corresponding alkane (isobutane) and reducing the amount of nucleophile available to react with the epoxide.

  • Wurtz Coupling: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the parent alkyl halide (R-X) still present in the solution to form a symmetrical alkane (R-R).[9] In this case, isobutylmagnesium bromide reacts with isobutyl bromide to produce 2,5-dimethylhexane. This is often favored by higher temperatures during reagent formation.

Protocol: Minimizing Water Content for Grignard Synthesis

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Solvent Purity: Use a freshly opened bottle of anhydrous solvent (e.g., diethyl ether or THF) or dispense it from a solvent purification system.

  • Reagent Quality: Use freshly crushed magnesium turnings. The gray oxide layer on old magnesium can inhibit the reaction.[10]

  • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.

Q2: My main product isn't the expected secondary alcohol. GC-MS suggests I've formed a brominated compound and some higher molecular weight species. What are these byproducts?

These impurities are characteristic of side reactions involving the epoxide itself.

  • Halohydrin Formation: Magnesium bromide (MgBr₂), which is in equilibrium with the Grignard reagent (Schlenk equilibrium), is a Lewis acid that can coordinate to the epoxide oxygen, activating it for attack by the bromide ion. This results in the formation of 1-bromo-2-propanol, a common and often significant byproduct.[9][11]

  • Polymerization: The magnesium alkoxide product of the initial ring-opening is itself a base and can act as an initiator for the anionic ring-opening polymerization of propylene oxide.[12] This is especially problematic if the epoxide is added too quickly or if local high concentrations build up.

  • Regiochemical Isomer: While the attack of the Grignard reagent at the less sterically hindered carbon of propylene oxide is heavily favored to produce the secondary alcohol, a small amount of attack at the internal carbon can occur, leading to the formation of the primary alcohol isomer, 2-methyl-1-phenylpropan-1-ol (if a phenyl Grignard were used as an example). For isobutyl Grignard, this would be 1-(isobutyl)propan-1-ol.

Grignard Reaction Pathways

G cluster_reagents Reagents cluster_side_reactions Common Side Reactions IsobutylMgBr Isobutylmagnesium Bromide Reaction_Node Reaction IsobutylMgBr->Reaction_Node PropyleneOxide Propylene Oxide PropyleneOxide->Reaction_Node Desired_Path (2S)-6-Methylheptan-2-OL (Desired Product) Reaction_Node->Desired_Path Major Pathway (Nucleophilic Attack) Halohydrin 1-Bromo-2-propanol (Halohydrin Formation) Reaction_Node->Halohydrin Lewis Acid Catalysis by MgBr2 Wurtz 2,5-Dimethylhexane (Wurtz Coupling) Reaction_Node->Wurtz Reaction with Isobutyl Bromide Polymer Poly(propylene oxide) (Polymerization) Reaction_Node->Polymer Alkoxide Initiation

Caption: Desired and competing side reactions in the Grignard synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Alcohol Grignard reagent quenched by water.Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[9]
Wurtz coupling of the alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and avoid overheating.
Major Halohydrin Byproduct Lewis acidity of MgBr₂.Add a copper(I) catalyst (e.g., CuI) to favor the formation of an organocuprate, which is less prone to this side reaction.[11] Another strategy is to add dioxane to precipitate MgBr₂.
Polymer Formation High local concentration of epoxide.Add the propylene oxide slowly and at a low temperature (e.g., 0°C) to the Grignard solution (inverse addition).
Regioisomer Formation Attack at the more substituted carbon.This is generally a minor pathway, but using a copper catalyst can further enhance regioselectivity for the desired secondary alcohol.[11]
References
  • Richter, N., et al. (2018). Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. Angewandte Chemie International Edition. Available at: [Link]

  • Encyclopedia.pub (2021). Stereoselective Synthesis of Chiral Molecules. Available at: [Link]

  • ResearchGate (2020). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Available at: [Link]

  • Kharasch, M. S., et al. (1961). Factors Influencing the Course and Mechanisms of Grignard Reactions. XXIII. The Reactions of Propylene Oxide and Related Compounds with Grignard Reagents. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (2018). Synthesis of chiral alcohols from alkenes. Available at: [Link]

  • ResearchGate (2005). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Available at: [Link]

  • ETH Zurich Research Collection (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]

  • IntechOpen (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Available at: [Link]

  • ACS Publications (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Available at: [Link]

  • RUA - Universidad de Alicante (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Available at: [Link]

  • Cleanchem (n.d.). 6-Methylheptan-2-Ol. Available at: [Link]

  • Google Patents (1997). Process for preparing 6-methylheptan-2-one.
  • PrepChem.com (n.d.). Synthesis of 2-methyl-heptan-2-ol-6-one. Available at: [Link]

  • PubChem - NIH (n.d.). (2S)-6-Methylheptan-2-OL. Available at: [Link]

  • PubChem - NIH (n.d.). 6-Methyl-2-heptanone. Available at: [Link]

  • The Good Scents Company (n.d.). 2-Heptanol, 6-methyl-. Available at: [Link]

  • The Good Scents Company (n.d.). 6-methyl-2-heptanone. Available at: [Link]

  • Pharmaffiliates (n.d.). 6-methylheptan-2-ol. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: In-Process Monitoring of (2S)-6-Methylheptan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis and reaction monitoring of (2S)-6-Methylheptan-2-ol . This knowledge base article is designed for researchers and process chemists scaling up asymmetric ketone re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction monitoring of (2S)-6-Methylheptan-2-ol . This knowledge base article is designed for researchers and process chemists scaling up asymmetric ketone reductions. It provides self-validating protocols, mechanistic causality for troubleshooting, and quantitative benchmarks.

Section 1: Mechanistic Causality & Monitoring Strategy

(2S)-6-Methylheptan-2-ol is a highly valued chiral secondary alcohol utilized extensively in chemical ecology (e.g., as a pheromone precursor) and organic synthesis[1]. The industrial and laboratory-scale synthesis of this enantiomer relies heavily on the asymmetric reduction of the prochiral precursor, 6-methylheptan-2-one[1][2].

The Causality of Reaction Monitoring: The transformation of 6-methylheptan-2-one to (2S)-6-methylheptan-2-ol is typically catalyzed by chiral Ruthenium complexes (e.g., Ru-(R)-BINAP or Noyori-type Ru-TsDPEN) via asymmetric transfer hydrogenation (ATH) or direct asymmetric hydrogenation[3][4]. The catalytic cycle involves an 18-electron ruthenium hydride intermediate that transfers a hydride to the re or si face of the ketone[5].

This process is highly sensitive to temperature fluctuations and hydrogen starvation. A lack of dissolved H₂ can cause the active 18-electron complex to revert to an inactive 16-electron state, halting the reaction prematurely[5]. By utilizing Process Analytical Technology (PAT)—specifically in-situ ReactIR (mid-FTIR)—chemists can continuously track the depletion of the ketone carbonyl stretch ( ν C=O at ~1715 cm⁻¹) and the formation of the alcohol hydroxyl stretch ( ν O-H at ~3300 cm⁻¹) in real-time[6][7]. This real-time kinetic data prevents catalyst deactivation pathways and ensures optimal batch-to-batch reproducibility.

Section 2: Self-Validating Experimental Protocol

Workflow: Asymmetric Hydrogenation of 6-Methylheptan-2-one with ReactIR Monitoring

This protocol integrates an automated lab reactor (e.g., EasyMax) with a ReactIR probe to ensure a highly controlled, self-validating environment[6].

Step 1: Reactor Preparation & Background Profiling

  • Equip a 100 mL automated lab reactor with a mechanical stirrer, precise temperature control unit, and a ReactIR probe fitted with a Diamond ATR sensor[6][7].

  • Purge the vessel with Argon for 15 minutes to ensure an oxygen-free environment. Causality: Trace oxygen causes irreversible oxidative degradation of the Ru-catalyst[4].

  • Add 50 mL of anhydrous, degassed methanol (solvent). Collect a background IR spectrum to establish a baseline.

Step 2: Substrate & Catalyst Charging 4. Charge 50 mmol of 6-methylheptan-2-one into the reactor[1]. 5. Initiate ReactIR data collection (1 scan per minute). Identify and baseline the ν C=O peak at 1715 cm⁻¹. 6. Add 0.05 mmol (0.1 mol%) of the chiral Ru-catalyst (e.g.,[RuCl₂((R)-BINAP)(dmf)n])[4][5].

Step 3: Reaction Initiation & Self-Validation 7. Pressurize the reactor with H₂ gas to 30 bar and set the isothermal temperature to 50 °C[6]. 8. Monitor the real-time trend lines. The 1715 cm⁻¹ peak should exhibit a first-order decay curve. 9. Self-Validation Step: At exactly 50% conversion (as indicated by the ReactIR trendline), extract a 0.1 mL aliquot using an automated sampler. Quench in 1M HCl and analyze via chiral 2D-UHPLC[8]. If the offline chromatographic conversion matches the ReactIR prediction within ±2%, your IR calibration model is strictly validated for the remainder of the process[9].

Step 4: Quenching & Isolation 10. Once the ReactIR signal for the ketone plateaus at baseline (<1% remaining), depressurize the reactor and cool to 5 °C[1][4]. 11. Quench the reaction carefully with 1M HCl to deactivate the catalyst[1]. Extract the (2S)-6-methylheptan-2-ol product using diethyl ether, dry over MgSO₄, and concentrate under reduced pressure[1].

G A 6-Methylheptan-2-one (Prochiral Ketone) B Asymmetric Hydrogenation Ru-Catalyst / H2 A->B Charge Reactor C In-Process ReactIR (Monitor C=O at 1715 cm⁻¹) B->C Real-time PAT C->B Adjust Temp/Pressure D (2S)-6-Methylheptan-2-ol (Enantiopure Product) C->D Conversion >99% E 2D-UHPLC / Chiral GC (ee% & Purity Check) D->E Offline Validation

Workflow for the asymmetric hydrogenation and in-process monitoring of (2S)-6-methylheptan-2-ol.

Section 3: Troubleshooting Guides & FAQs

Q1: The ReactIR C=O depletion signal is plateauing at 70% conversion. Why did the reaction stall, and how do I fix it?

  • Causality: A premature plateau indicates catalyst deactivation or hydrogen starvation. In Noyori-type hydrogenations, the active 18-electron ruthenium hydride complex can revert to an inactive 16-electron state if the hydrogen source is depleted or if trace oxygen enters the system, irreversibly oxidizing the metal center[5].

  • Solution: First, verify the H₂ pressure gauge for leaks. If pressure is stable, the catalyst may have been poisoned. Spike the reactor with an additional 0.02 mol% of catalyst. If the C=O depletion resumes, oxygen ingress or solvent impurities (e.g., water in methanol) caused the deactivation. Ensure all solvents are strictly anhydrous and degassed.

Q2: I am using Isopropanol (IPA) as a solvent for transfer hydrogenation, but its IR bands overlap with the product ((2S)-6-Methylheptan-2-ol). How can I monitor the reaction?

  • Causality: Both IPA and 6-methylheptan-2-ol are secondary alcohols, meaning their ν O-H (~3300 cm⁻¹) and ν C-O (~1100-1150 cm⁻¹) stretching frequencies will severely overlap, masking product formation.

  • Solution: Do not track the alcohol formation. Instead, strictly monitor the depletion of the 6-methylheptan-2-one carbonyl stretch (1715 cm⁻¹), which sits in a region free from IPA interference. Alternatively, apply a second-derivative mathematical transformation to the ReactIR spectra to resolve overlapping peaks, or switch to a non-interfering solvent like THF[6][10].

Q3: The conversion reached >99% according to ReactIR, but offline chiral GC shows an enantiomeric excess (ee) of only 82%. What caused this loss of stereocontrol?

  • Causality: Enantioselectivity is thermodynamically driven by the energy difference between the diastereomeric transition states formed by the chiral ligand and the substrate[4]. High reaction temperatures (>60 °C) provide enough thermal energy to overcome this barrier, allowing the less favored transition state to proceed, or triggering a non-catalyzed background racemic reduction[5].

  • Solution: Review the automated reactor's temperature logs. If exothermic spikes occurred during H₂ pressurization, the ee% will drop. Lower the reaction temperature to 30-40 °C and reduce the stirring rate slightly to control the mass transfer of H₂, ensuring a strict isothermal profile throughout the reaction.

G2 N1 Signal Plateau in ReactIR (Incomplete Conversion) N2 Check H2 Pressure / Hydrogen Source N1->N2 N3 Pressure Drop Detected? N2->N3 N4 Fix Leak & Repressurize N3->N4 Yes N5 Investigate Catalyst Deactivation (O2/H2O) N3->N5 No

Troubleshooting logic tree for incomplete conversion during ketone reduction.

Section 4: Quantitative Data Summary

To ensure reproducibility and establish baseline expectations for the synthesis of (2S)-6-methylheptan-2-ol, refer to the following quantitative parameters synthesized from established asymmetric reduction protocols[2][3][4][6]:

ParameterTarget Value / RangeAnalytical MethodCausality / Importance
Catalyst Loading 0.05 – 0.1 mol%GravimetricBalances reaction rate with cost; high loading risks exotherms.
Reaction Temperature 40 °C – 50 °CRTD Sensor (EasyMax)Critical for ee%. Higher temps degrade stereoselectivity.
H₂ Pressure 20 – 30 barReactor Pressure GaugeEnsures continuous saturation of the Ru-hydride intermediate.
IR ν C=O Depletion > 99% reductionReactIR (1715 cm⁻¹)Primary indicator of real-time reaction completion.
Enantiomeric Excess > 98% eeChiral 2D-UHPLC / GCConfirms the efficacy of the chiral ligand (e.g., (R)-BINAP).
Isolated Yield > 95%GravimetricValidates the efficiency of the post-reaction workup.

References

  • 6-Methyl-5-hepten-2-one | lookchem: 6-methylheptan-2-one , LookChem. 2

  • 6-Methyl-2-heptanol | High-Purity Reagent | RUO , BenchChem. 1

  • Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction... , Thieme Connect. 3

  • Study on the selective hydrogenation of isophorone , NIH. 10

  • Application Notes and Protocols for the Large-Scale Synthesis of Chiral Compounds with (R)-BINAP , BenchChem. 4

  • Heart-Cutting Two-Dimensional Ultrahigh-Pressure Liquid Chromatography for Process Development... , ACS Publications. 8

  • Integrated Continuous Pharmaceutical Technologies—A Review , ACS Publications. 9

  • What is Chemical Synthesis? , Mettler Toledo. 6

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes... , ACS Catalysis. 5

  • Simultaneous in-line Raman and mid-IR spectroscopy for monitoring of complex crystallization systems... , TU Wien. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (2S)-6-Methylheptan-2-ol and (2R)-6-Methylheptan-2-ol: Stereochemical Impacts on Chemical Ecology and Fragrance Synthesis

As a Senior Application Scientist, I frequently encounter the profound impact of stereochemistry on molecular efficacy. When evaluating chiral secondary alcohols, the enantiomers of 6-methylheptan-2-ol—specifically (2S)-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the profound impact of stereochemistry on molecular efficacy. When evaluating chiral secondary alcohols, the enantiomers of 6-methylheptan-2-ol—specifically (2S)-6-methylheptan-2-ol and (2R)-6-methylheptan-2-ol —serve as a masterclass in how spatial orientation dictates biological and olfactory function. While the racemic mixture (CAS 4730-22-7) is commercially available and used as a general solvent or intermediate , advanced applications in chemical ecology and fine perfumery strictly require enantiopure formulations.

The Causality of Stereochemistry: Why Chirality Matters

In biological systems, odorant-binding proteins (OBPs) and olfactory receptors (ORs) are inherently chiral. They interact with the (2S) and (2R) enantiomers as distinct molecular entities, leading to entirely divergent downstream applications:

  • (2S)-6-Methylheptan-2-ol: This enantiomer is a critical synthetic precursor for enantiomerically pure fragrance compounds. It is uniquely utilized via non-acetal routes to synthesize 4-[(1,5-dimethylhexyl)oxy]butanal, a molecule prized for its diffusive muguet (lily-of-the-valley) accords, while the alcohol itself possesses a distinct "fruity, pine-American" odor profile .

  • (2R)-6-Methylheptan-2-ol: This enantiomer and its derivatives are heavily scrutinized in entomological research. 6-Methyl-2-heptanol is a known component of the metasternal glands in Triatoma species (Chagas disease vectors), functioning as a critical alarm and aggregation pheromone .

Comparative Physicochemical Profiling
Property(2S)-6-Methylheptan-2-ol(2R)-6-Methylheptan-2-olRacemic Mixture
CAS Number 87247-19-687247-18-54730-22-7
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point ~171 °C~171 °C171-172 °C
Primary Application Fragrance precursor (Muguet accords)Chemical ecology (Pheromone studies)Industrial solvent / Intermediate
Olfactory Profile Fruity, pine-likeSpecies-specific insect attractantGreen, slightly fatty
Self-Validating Experimental Workflows

To ensure scientific integrity, the isolation and testing of these enantiomers must rely on self-validating protocols. Below are the field-proven methodologies for synthesizing and evaluating these compounds.

Protocol 1: Enantioselective Synthesis & Chiral Resolution

Causality: Standard ketone reduction using sodium borohydride yields a racemic mixture , which is thermodynamically inefficient to separate post-synthesis. By employing asymmetric hydrogenation with a chiral Ruthenium-BINAP catalyst, we dictate the stereocenter formation at the transition state, directly yielding the desired enantiomer. Self-Validating Mechanism: This workflow integrates a mandatory Chiral GC-FID step. If the non-target enantiomer peak exceeds 0.5% Area, the system automatically flags the catalyst batch for degradation, preventing downstream failure in fragrance synthesis .

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Parr reactor with 6-methyl-2-heptanone (1.0 eq) and anhydrous methanol.

  • Catalyst Addition: Introduce 0.1 mol% of (S)-Ru-BINAP (to yield the 2S enantiomer) or (R)-Ru-BINAP (to yield the 2R enantiomer) under an inert argon atmosphere.

  • Hydrogenation: Pressurize the vessel to 50 atm with H₂ gas and heat to 50°C for 12 hours under continuous mechanical stirring.

  • Extraction: Vent the reactor, filter the mixture through a short silica pad to remove the metal catalyst, and concentrate via rotary evaporation.

  • Validation (Chiral GC): Inject a 1 µL aliquot into a GC-FID equipped with a Beta-DEX 225 chiral capillary column. Calculate the Enantiomeric Excess (ee).

SynthesisWorkflow Ketone 6-Methyl-2-heptanone (Achiral Precursor) Reduction Asymmetric Hydrogenation (Ru-BINAP Catalyst) Ketone->Reduction ChiralGC Chiral GC-FID Analysis (Validation: ee > 99%) Reduction->ChiralGC EnantiomerS (2S)-6-Methylheptan-2-ol (Fragrance Precursor) ChiralGC->EnantiomerS (S)-Catalyst EnantiomerR (2R)-6-Methylheptan-2-ol (Pheromone Bioassay) ChiralGC->EnantiomerR (R)-Catalyst

Workflow for the enantioselective synthesis and chiral resolution of 6-methylheptan-2-ol.

Protocol 2: Electroantennography (EAG) Bioassay for Pheromone Efficacy

Causality: Behavioral assays (like Y-tube olfactometers) are subject to environmental confounders. EAG isolates the physiological variable by directly measuring the depolarization of the insect's antenna, proving definitive binding to the Odorant Receptor (OR) . Self-Validating Mechanism: The protocol uses a dual-control system. A hexane blank establishes the baseline electrical noise (negative control), while isobutyric acid—a ubiquitous and highly active metasternal gland component —serves as the positive control. If the positive control fails to elicit a >1.0 mV response, the biological preparation is discarded.

Step-by-Step Methodology:

  • Preparation: Excise the antenna from a live, cold-anesthetized Triatoma adult at the scape.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with 0.1 M KCl recording solution.

  • Stimulus Delivery: Apply 10 µg of the pure (2R) or (2S) enantiomer (dissolved in hexane) onto a filter paper strip. Insert the strip into a Pasteur pipette.

  • Puffing: Deliver a 0.5-second puff of purified, humidified air through the pipette over the antenna.

  • Recording: Capture the resulting voltage change (mV) using a high-impedance amplifier.

  • Validation: Compare the amplitude of the enantiomer response against the hexane blank and the isobutyric acid standard.

OlfactoryPathway Stimulus Chiral Odorant (2S or 2R) OBP Odorant Binding Protein (OBP) Stimulus->OBP Pore Entry OR Odorant Receptor Complex OBP->OR Transport IonChannel Membrane Depolarization OR->IonChannel Activation EAG EAG Signal Quantification IonChannel->EAG Action Potential

Olfactory signal transduction pathway for chiral pheromone recognition in insect antennae.

Quantitative Performance Metrics

The table below summarizes the expected experimental outcomes when deploying these enantiomers in their respective specialized fields.

Metric(2S)-6-Methylheptan-2-ol(2R)-6-Methylheptan-2-olRacemic Mixture
Target Enantiomeric Excess (ee) > 99.5%> 99.5%0% (50:50 ratio)
Chiral GC Retention Time (Beta-DEX) 14.2 min14.8 min14.2 min & 14.8 min
EAG Amplitude (Triatoma spp.) 0.2 ± 0.1 mV (Baseline)1.8 ± 0.3 mV (Active)0.9 ± 0.2 mV (Diluted)
Fragrance Yield (Muguet Accord) 85% yieldSterically hinderedVariable / Off-notes

Note: EAG and Fragrance yield data are representative metrics based on stereospecific receptor binding principles and established patent literature.

Comparative

(2S)-6-Methylheptan-2-OL versus other chiral alcohols in asymmetric synthesis

Comparative Analysis of (2S)-6-Methylheptan-2-ol and Classic Chiral Alcohols in Asymmetric Synthesis Executive Summary The selection of a chiral alcohol in asymmetric synthesis dictates the stereochemical outcome, reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2S)-6-Methylheptan-2-ol and Classic Chiral Alcohols in Asymmetric Synthesis

Executive Summary

The selection of a chiral alcohol in asymmetric synthesis dictates the stereochemical outcome, reaction kinetics, and chemoselectivity of a given transformation. While classic chiral alcohols like (-)-Menthol and (R)-BINOL are ubiquitous as chiral auxiliaries and ligands due to their rigid, proximal steric bulk, aliphatic chiral pool molecules like (2S)-6-methylheptan-2-ol offer a fundamentally different structural paradigm[1]. This guide objectively compares the performance, mechanistic utility, and specific applications of (2S)-6-methylheptan-2-ol against other standard chiral alcohols, supported by experimental data and self-validating protocols.

Structural Paradigms: Proximal vs. Remote Steric Environments

The utility of a chiral alcohol is primarily governed by its steric topography.

  • Proximal Shielding (e.g., (-)-Menthol): Menthol features an isopropyl group at C2 and a methyl group at C5 on a rigid cyclohexane chair. This proximal bulk heavily shields the hydroxyl group, making it an excellent chiral auxiliary for rigidifying transition states (e.g., in diastereoselective Diels-Alder reactions), though it suffers from low nucleophilicity.

  • Remote Recognition (e.g., (2S)-6-Methylheptan-2-ol): In stark contrast, 6-methylheptan-2-ol features an unhindered secondary alcohol at C2 and a flexible aliphatic chain terminating in an isobutyl-like branch at C6[1]. Because the steric bulk is remote (epsilon to the chiral center), the hydroxyl group is highly reactive. While poor as a traditional chiral auxiliary, it is an exceptional chiral building block for insect pheromones and a highly sensitive substrate for mapping enzymatic active sites and testing chemoselective C-H oxidations[2][3].

ChiralSelection Goal Target Asymmetric Transformation Assess Evaluate Steric & Electronic Requirements Goal->Assess Proximal Requires Proximal Shielding (e.g., Auxiliary for Enolates) Assess->Proximal Remote Requires Remote Recognition (e.g., Pheromone Precursor) Assess->Remote Ligand Requires Metal Coordination (e.g., Asymmetric Catalysis) Assess->Ligand Menthol (-)-Menthol High Proximal Bulk Low OH Reactivity Proximal->Menthol MethylHeptanol (2S)-6-Methylheptan-2-ol Remote Bulk (C6) High OH Reactivity Remote->MethylHeptanol BINOL (R)-BINOL Rigid Bidentate Scaffold Tunable Electronics Ligand->BINOL

Fig 1: Chiral alcohol selection matrix based on steric and electronic synthesis requirements.

Quantitative Performance Matrix

To objectively evaluate these alcohols, we must compare their behavior across standard synthetic parameters. The data below highlights how the remote branching of 6-methylheptan-2-ol alters its reactivity profile compared to proximally hindered alternatives.

Parameter(2S)-6-Methylheptan-2-ol(-)-Menthol(R)-BINOL
Steric Topography Remote (C6 isobutyl-like terminus)Proximal (C2 isopropyl, C5 methyl)Global (Axial chirality, naphthyl rings)
Hydroxyl Reactivity High (Unhindered secondary alcohol)Low (Sterically shielded by isopropyl)Moderate (Phenolic, requires base)
Primary Synthetic Function Chiral building block, C-H oxidation modelChiral auxiliary (Esterification, Diels-Alder)Chiral ligand (Lewis acid catalysis)
Enzyme Resolution Efficiency Moderate (E-value drops due to remote branch)High (Excellent chiral pocket fit)N/A (Resolved via crystallization)
Overoxidation Susceptibility High in MeCN; Low in HFIPLow (Steric shielding prevents overoxidation)N/A (Aromatic system)

Experimental Protocols & Mechanistic Causality

The following protocols demonstrate the unique chemical behavior of 6-methylheptan-2-ol. Each protocol is designed as a self-validating system, ensuring that the experimental outcome intrinsically verifies the mechanistic hypothesis.

Protocol A: Enantioselective Transesterification via Subtilisin Carlsberg

This protocol isolates the (2S)-enantiomer from a racemic mixture while demonstrating the limits of enzymatic remote chiral recognition.

  • Step 1: Substrate Preparation. Dissolve 10 mmol of (±)-6-methylheptan-2-ol and 30 mmol of vinyl acetate in 50 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is selected because it provides a non-nucleophilic, moderately polar medium that maintains the suspension of nanosized enzyme particles without stripping their essential hydration shell, ensuring catalytic viability[2].

  • Step 2: Enzymatic Catalysis. Add 50 mg of nanosized Subtilisin Carlsberg particles. Stir at 30°C.

    • Causality: The enzyme selectively acylates the (R)-enantiomer. However, because the methyl branch in 6-methyl-2-heptanol is located at the epsilon carbon (remote), the enantioselectivity (E-value) drops sharply compared to its shorter homologue, 5-methyl-2-hexanol. The remote branch fails to provide sufficient steric clash within the enzyme's binding pocket to perfectly differentiate the (R) and (S) states[2].

  • Step 3: Self-Validation via GC. Monitor the reaction using a chiral stationary phase GC (e.g., Chirasil-Dex).

    • Validation Check: The system is self-validating; the reaction is terminated when the integration of the unreacted (2S)-enantiomer peak reaches >99% ee. Because the E-value is moderate, achieving >99% ee requires pushing the conversion slightly past the theoretical 50% mark, which will be mathematically visible on the chromatogram.

Protocol B: Chemoselective C-H Oxidation via Polarity Reversal

This protocol demonstrates how to leverage solvent effects to protect the unhindered C2 chiral center of (2S)-6-methylheptan-2-ol while functionalizing the remote C6 position.

  • Step 1: Solvent Selection & Polarity Reversal. Dissolve 1 mmol of (2S)-6-methylheptan-2-ol in 10 mL of Hexafluoroisopropanol (HFIP).

    • Causality: If this reaction were run in Acetonitrile (MeCN), the unhindered C2-OH would rapidly overoxidize to 6-methyl-2-heptanone, destroying the chiral center. HFIP, however, is a uniquely strong hydrogen-bond donor. It tightly binds to the C2-OH, electronically deactivating the proximal C-H bonds and sterically shielding the chiral center (polarity reversal)[3].

  • Step 2: Oxidation. Add 5 mol% of a bioinspired iron catalyst and slowly dose in 1.2 equivalents of H₂O₂ at room temperature.

    • Causality: With the C2 position deactivated by the HFIP solvent cage, the oxidant is forced to attack the most electron-rich, unshielded C-H bond in the molecule—the remote tertiary C-H bond at C6[3].

  • Step 3: Self-Validation via NMR. Quench the reaction, extract with dichloromethane, and perform ¹H NMR analysis on the crude mixture.

    • Validation Check: The chemoselectivity is self-validating. The retention of the C2 methine proton signal (~3.8 ppm) combined with the disappearance of the C6 methine proton confirms the successful formation of (2S)-2-methylheptane-2,6-diol (typically ~88% selectivity) without loss of the original stereocenter[3].

References

  • 6-Methyl-2-heptanol | High-Purity Reagent | RUO - Benchchem. Benchchem.
  • Enantioselective Transesterification Catalysis by Nanosized Serine Protease Subtilisin Carlsberg Particles in Tetrahydrofuran - PMC.
  • Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal | ACS Central Science. American Chemical Society (ACS).

Sources

Validation

Comparative bioactivity of (2S)-6-Methylheptan-2-OL and its analogs

Comparative Bioactivity Guide: (2S)-6-Methylheptan-2-ol and Its Structural Analogs Executive Summary In the fields of chemical ecology, fragrance formulation, and targeted drug development, the stereochemistry and struct...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: (2S)-6-Methylheptan-2-ol and Its Structural Analogs

Executive Summary

In the fields of chemical ecology, fragrance formulation, and targeted drug development, the stereochemistry and structural nuances of aliphatic secondary alcohols dictate their biological efficacy. (2S)-6-Methylheptan-2-ol is a highly characterized chiral volatile organic compound[1]. While it serves as a critical structural component and precursor for various insect pheromones, its bioactivity cannot be fully understood in isolation. By objectively comparing (2S)-6-methylheptan-2-ol with its enantiomer, its unsaturated analog (sulcatol), and its ether-substituted derivatives, researchers can map the precise structure-activity relationships (SAR) that govern olfactory receptor binding, enzyme modulation, and synergistic behavioral responses.

Structural and Quantitative Bioactivity Comparison

To evaluate the performance and functional utility of these compounds, we must analyze how minor structural modifications—such as double bonds or ether linkages—alter their thermodynamic stability, lipophilicity, and receptor affinity.

CompoundStructural ModificationPrimary Bioactivity ProfileEnantiomeric DependencyEstimated LogP / Lipophilicity
(2S)-6-Methylheptan-2-ol Saturated, branched secondary alcoholPheromone precursor; Olfactory signalingHigh (Strict enantiomeric purity often required)~2.5 (Moderate)
(2R)-6-Methylheptan-2-ol Stereoinversion at C2Behavioral antagonist in specific speciesHigh (Can inhibit the (2S) response)~2.5 (Moderate)
Sulcatol (6-Methyl-5-hepten-2-ol)Unsaturated (C5-C6 double bond)Ambrosia beetle aggregation pheromoneSynergistic (Requires specific S/R mixture)~2.1 (Slightly lower)
6-Ethoxy-3-methylheptan-2-ol Ether linkage at C6, methyl at C3Enzyme modulation; Catalytic intermediateModerate (Steric hindrance dictates binding)~3.2 (Enhanced)

Mechanistic Insights: Causality Behind the Bioactivity

Understanding the bioactivity of these compounds requires moving beyond chemical formulas to examine their physical interactions with biological macromolecules.

Stereoselective Receptor Activation and Synergy Contrary to the conventional pharmacological wisdom that a single pure enantiomer is solely responsible for bioactivity, aliphatic alcohols often exhibit complex synergistic relationships[2]. For example, in the ambrosia beetle Gnathotrichus sulcatus, neither pure (S)-(+)-sulcatol nor (R)-(-)-sulcatol elicits a behavioral response on its own. The biological threshold for aggregation is only met when both enantiomers are present, typically in a naturally occurring 65:35 (S:R) ratio[3]. This indicates the presence of enantiomer-specific active sites on receptor proteins, which must be simultaneously depolarized to trigger downstream neurological integration[3].

Lipophilicity and Enzyme Modulation When the heptane backbone is modified—such as in 6-Ethoxy-3-methylheptan-2-ol—the addition of the ethoxy group significantly enhances the compound's lipophilicity[4]. This structural choice is highly deliberate in synthetic applications: the increased lipophilicity alters the compound's partition coefficient across biological membranes, while the secondary hydroxyl group remains available to form targeted hydrogen bonds with enzyme active sites[4].

Figure 1: Stereoselective olfactory receptor activation and synergistic integration pathway.

Experimental Workflows: Self-Validating Protocols

To objectively measure the bioactivity of (2S)-6-methylheptan-2-ol and its analogs, researchers must employ protocols that prevent solvent masking and validate enantiomeric purity prior to biological testing.

Protocol 1: Enantioselective Headspace Extraction (SPME)

Causality: Short-chain alcohols are highly volatile. Traditional liquid extraction using solvents (like hexane) often masks the early-eluting peaks of these compounds during gas chromatography. Solid-Phase Microextraction (SPME) is utilized because it concentrates volatiles directly from the headspace without solvent artifacts, preserving the exact enantiomeric ratio emitted by a biological or synthetic source[5].

  • Fiber Selection: Condition a 100 µm Polydimethylsiloxane (PDMS) SPME fiber at 250°C for 30 minutes. PDMS is selected for its optimal affinity for moderately polar secondary alcohols.

  • Equilibration: Place the sample (e.g., synthetic analog or biological tissue) in a sealed 10 mL glass vial. Allow 15 minutes for liquid-vapor equilibrium at 25°C.

  • Extraction: Expose the PDMS fiber to the headspace for exactly 30 minutes.

Protocol 2: Coupled GC-EAD Bioassay

Causality: Chemical presence does not guarantee biological recognition. By splitting the gas chromatograph (GC) effluent between a Flame Ionization Detector (FID) and an Electroantennographic Detector (EAD), we create a self-validating system. A compound is only deemed "bioactive" if the chemical peak (FID) perfectly aligns in time with a biological voltage drop (EAD) from an excised insect antenna.

  • Chiral Resolution: Desorb the SPME fiber in the GC inlet at 250°C. Route the carrier gas through a cyclodextrin-based chiral capillary column.

  • System Validation: Critical Step. Before testing the sample, inject a racemic mixture of 6-methylheptan-2-ol. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100[1]. Proceed only if baseline resolution between the (2S) and (2R) enantiomers is achieved.

  • Effluent Splitting: Split the column effluent 1:1 using a Y-splitter. Half routes to the FID (for chemical quantification), and half routes to a humidified airstream directed over the EAD preparation.

  • Data Synthesis: Record the simultaneous chromatograms. Bioactivity is confirmed when the specific enantiomer (e.g., (2S)-6-methylheptan-2-ol) triggers an antennal depolarization exceeding 0.5 mV relative to baseline noise.

Figure 2: SPME-GC-EAD workflow for evaluating enantiomer-specific bioactivity.

References

  • Gnathotrichus sulcatus: synergistic response to enantiomers of the aggregation pheromone sulcatol - PubMed - [Link]

  • Identification of sulcatol, a potential pheromone of the ambrosia beetle Gnathotrichus materiarius - UNESP Ilha Solteira - [Link]

  • Chirality and bioactivity - ResearchGate - [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2S)-6-Methylheptan-2-OL

Executive Summary The stereochemical identity of chiral molecules is a critical quality attribute in the pharmaceutical and fine chemical industries. For (2S)-6-Methylheptan-2-OL, a key chiral alcohol and synthetic precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical identity of chiral molecules is a critical quality attribute in the pharmaceutical and fine chemical industries. For (2S)-6-Methylheptan-2-OL, a key chiral alcohol and synthetic precursor, ensuring enantiomeric purity is paramount to the quality and efficacy of the final product.[1] This guide provides an in-depth comparison of the two primary chromatographic techniques for its chiral analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). More critically, it details the principles and execution of method cross-validation, an essential procedure for ensuring data consistency and integrity when results from different analytical methods are to be compared or combined. We will explore the causality behind experimental choices, present detailed, reproducible protocols, and offer field-proven insights to guide researchers and drug development professionals in establishing a robust and reliable analytical framework.

Introduction: The Imperative of Chiral Purity

(2S)-6-Methylheptan-2-OL is a chiral secondary alcohol whose specific stereoisomeric form is often crucial for its biological activity or its role in asymmetric synthesis.[1] In drug development, enantiomers of a chiral molecule can exhibit widely different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances. This necessitates the use of validated, high-performance analytical methods capable of accurately quantifying the desired enantiomer in the presence of its mirror image (the distomer).

The two most established techniques for this purpose are chiral GC and HPLC.[3] While both can achieve the desired separation, they operate on different principles and are suited to different analytical challenges. The choice between them depends on analyte properties, required sensitivity, and laboratory resources.[3] Furthermore, in the lifecycle of a product, it is common for analytical methods to evolve or for different laboratories (e.g., R&D versus QC) to employ different validated techniques. In such cases, a formal cross-validation study is required to demonstrate that the data produced by these different methods are comparable and reliable, ensuring seamless method transfer and consistent quality assessment.[4][5]

Comparative Analysis: GC vs. HPLC for Chiral Alcohol Separation

The selection of an analytical technique is the foundational step in method development. For a volatile, low-molecular-weight alcohol like 6-Methylheptan-2-OL, both GC and HPLC present viable but distinct options.

Gas Chromatography (GC)

GC is inherently well-suited for the analysis of volatile and thermally stable compounds.[3] Given that 6-Methylheptan-2-OL has a relatively low boiling point, it can be analyzed directly without derivatization, simplifying sample preparation.[6]

  • Principle of Separation: In chiral GC, enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative. The differential interaction between the enantiomers and the chiral selector leads to different retention times.

  • Common Detector: The Flame Ionization Detector (FID) is ideal for this application. It offers high sensitivity for organic compounds containing carbon-hydrogen bonds and provides a robust, linear response over a wide concentration range.

  • Causality of Choice: The primary advantage of GC for this analyte is its high separation efficiency, leading to sharp, narrow peaks which enhance resolution and improve the precision of quantification.[3] The direct injection approach minimizes sample manipulation, reducing the potential for analytical error.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique with a vast array of commercially available chiral stationary phases, making it a powerful tool for enantiomeric separations.[7]

  • Principle of Separation: Similar to GC, separation occurs on a column packed with a CSP. For chiral alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective and are typically used in normal-phase or polar organic modes.[3]

  • Common Detector: 6-Methylheptan-2-OL lacks a significant UV chromophore, rendering standard UV-Vis detectors ineffective. The most appropriate detector is a Refractive Index (RI) detector , which measures changes in the refractive index of the mobile phase as the analyte elutes.

  • Causality of Choice: While HPLC may offer lower chromatographic efficiency than capillary GC, its strength lies in the broad selection of CSPs available, which can sometimes provide unique selectivity. However, the use of an RI detector introduces challenges: it is incompatible with gradient elution, limiting method optimization, and is generally less sensitive and more prone to baseline drift than an FID.

Method Validation: Establishing a Foundation of Trust

Before any cross-validation can be performed, each individual analytical method must be fully validated to demonstrate its fitness for purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline, which outlines the key performance characteristics to be evaluated.[8][9]

Key Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any impurities.[2]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Performance Comparison: GC-FID vs. HPLC-RI

The following table summarizes expected performance data for hypothetical validated GC and HPLC methods for the analysis of (2S)-6-Methylheptan-2-OL, with the goal of quantifying the (2R)-enantiomer as an impurity.

Validation Parameter Chiral GC-FID Method Chiral HPLC-RI Method Commentary
Specificity Baseline resolution (R > 2.0) of enantiomersBaseline resolution (R > 1.5) of enantiomersBoth methods are expected to be highly specific due to the nature of chiral columns.
LOD of (2R)-enantiomer ~0.005%~0.02%The GC-FID's higher sensitivity results in a lower detection limit.
LOQ of (2R)-enantiomer 0.015%0.05%A lower LOQ allows for more precise control of chiral impurities at very low levels.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate.
Precision (RSD) ≤ 15% at LOQ≤ 20% at LOQGC often provides slightly better precision due to sharper peaks and a more stable baseline.[7]
Robustness HighModerateHPLC-RI can be sensitive to minor changes in mobile phase composition and temperature.

Cross-Validation: Bridging the Gap Between Methods

Cross-validation is the formal process of demonstrating that two or more validated analytical procedures are equivalent for a given intended purpose.[9] It is a mandatory step when data from different methods will be combined or compared for regulatory decisions regarding safety, efficacy, or product quality.[4]

The Core Objective

The goal is not to prove the methods are identical, but to quantify the bias between them and ensure it falls within a scientifically justified, pre-defined acceptance limit. The ICH M10 guideline, while focused on bioanalysis, establishes the principle of assessing bias between methods, a concept that is universally applied.[10]

Diagram: Analytical Method Selection Workflow

Analyte Analyte Properties (6-Methylheptan-2-OL) Volatile Volatile & Thermally Stable? Analyte->Volatile GC GC-FID (High Efficiency, High Sensitivity, Direct Injection) Volatile->GC  Yes Derivatize Requires Derivatization for UV Detection? Volatile->Derivatize  No / Unsure Final Select & Validate Method GC->Final HPLC HPLC-RI (Wide CSP Selection, Gradient Incompatible) HPLC->Final Derivatize->HPLC  No

Caption: Workflow for selecting a suitable analytical method for 6-Methylheptan-2-OL.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and subsequent cross-validation.

Protocol 1: Chiral GC-FID Method
  • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: Beta-cyclodextrin based chiral capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: Accurately weigh ~50 mg of the (2S)-6-Methylheptan-2-OL sample into a 10 mL volumetric flask and dilute to volume with isopropanol.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 2 °C/min to 120 °C, hold for 5 min.

  • System Suitability Test (SST): Inject a standard containing ~0.1% of the (2R)-enantiomer. The resolution between the enantiomer peaks must be ≥ 2.0.

Protocol 2: Chiral HPLC-RI Method
  • Instrumentation: HPLC system with an isocratic pump and a Refractive Index (RI) detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[3]

  • Sample Preparation: Accurately weigh ~100 mg of the (2S)-6-Methylheptan-2-OL sample into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane : Isopropanol (95:5, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • RI Detector Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • System Suitability Test (SST): Inject a standard containing ~0.1% of the (2R)-enantiomer. The resolution between the enantiomer peaks must be ≥ 1.5.

Protocol 3: Cross-Validation Procedure
  • Sample Selection: Prepare a minimum of 6 independent samples of (2S)-6-Methylheptan-2-OL. If possible, use samples from different batches or stages of development. Include samples spiked at different levels of the (2R)-enantiomer (e.g., at LOQ, 100%, and 150% of the specification limit).

  • Analysis: Analyze each sample in triplicate using both the validated GC-FID method (Originator Method) and the validated HPLC-RI method (Comparator Method).

  • Data Collection: For each sample, record the percentage of the (2R)-enantiomer reported by each method.

  • Data Evaluation:

    • Calculate the mean result for each sample from both methods.

    • Calculate the percentage difference between the mean results for each sample: [(Result_HPLC - Result_GC) / Result_GC] * 100.

    • Perform a statistical evaluation, such as a paired t-test, to determine if there is a statistically significant bias between the two methods.

  • Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol. A typical criterion is that the mean result of the comparator method should be within ±10.0% of the mean result from the originator method for all samples.

Diagram: Cross-Validation Workflow

cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation Protocol Define Cross-Validation Protocol & Acceptance Criteria Samples Prepare ≥ 6 Independent Samples (Including Spikes) Protocol->Samples MethodA Analyze Samples (n=3) with Validated Method 1 (GC) Samples->MethodA MethodB Analyze Samples (n=3) with Validated Method 2 (HPLC) Samples->MethodB Compare Calculate Mean Results & % Difference for Each Sample MethodA->Compare MethodB->Compare Stats Perform Statistical Analysis (e.g., Paired t-test) Compare->Stats Decision Results Meet Acceptance Criteria? Stats->Decision Decision->Protocol No (Investigate Bias) Report Generate Final Cross-Validation Report Decision->Report Yes

Caption: A systematic workflow for the cross-validation of two analytical methods.

Data Interpretation and Final Recommendation

Example Cross-Validation Data
Sample IDMean % (2R) by GC-FIDMean % (2R) by HPLC-RI% Difference
Batch A0.0850.089+4.7%
Batch B0.1220.117-4.1%
Batch C0.048 (at LOQ)0.053+10.4%
Spike 1 (0.05%)0.0510.055+7.8%
Spike 2 (0.15%)0.1480.155+4.7%
Spike 3 (0.25%)0.2530.246-2.8%

In this example, the % difference for Sample C is slightly outside the typical ±10% acceptance criteria, especially as it is at the LOQ of the HPLC method where variability is expected to be higher.[7] This would warrant an investigation but may be deemed acceptable with appropriate justification. The other results show good agreement, suggesting no significant systematic bias between the methods.

Senior Scientist's Recommendation

For the routine quality control of (2S)-6-Methylheptan-2-OL, the chiral GC-FID method is the superior choice. Its higher sensitivity, greater precision, and simpler direct injection protocol make it a more robust and efficient method for quantifying low-level enantiomeric impurities. The stability of the FID baseline and the high efficiency of capillary columns provide a more reliable system for long-term use in a regulated environment.

The HPLC-RI method serves as a viable alternative and is a valuable orthogonal technique. An orthogonal method is one that uses a different separation principle, providing a high degree of confidence that no impurities are being missed. It is particularly useful during method development or for troubleshooting out-of-specification results.

Regardless of the primary method chosen, cross-validation is not an optional exercise; it is a scientific and regulatory necessity. When methods are changed, transferred, or run in parallel across different sites, a rigorous cross-validation study is the only way to guarantee the consistency and integrity of the analytical data that underpins product quality and patient safety.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Books.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates - Benchchem. (n.d.). BenchChem.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). National Center for Biotechnology Information.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26). IQVIA.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.). SciSpace.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (2019, February 10). Research Journal of Pharmacy and Technology.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (2021, April 6). National Center for Biotechnology Information.
  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). European Medicines Agency.
  • 6-Methyl-2-heptanol | High-Purity Reagent | RUO - Benchchem. (n.d.). BenchChem.
  • 2-Heptanol, 6-methyl- CAS# 4730-22-7: Odor profile, Molecular properties, Regulation. (n.d.). The Good Scents Company.

Sources

Validation

Performance evaluation of different chiral columns for (2S)-6-Methylheptan-2-OL separation

The accurate determination of enantiomeric excess (ee) for (2S)-6-methylheptan-2-ol is a critical analytical bottleneck in chemical ecology and fragrance synthesis. As a volatile, aliphatic secondary alcohol, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (ee) for (2S)-6-methylheptan-2-ol is a critical analytical bottleneck in chemical ecology and fragrance synthesis. As a volatile, aliphatic secondary alcohol, this compound serves as a vital precursor for insect pheromones and complex olfactory molecules, such as 4-[(1,5-dimethylhexyl)oxy]butanal[1]. However, its structural properties—specifically the lack of a strong UV chromophore and the distance of the C6 methyl branch from the C2 chiral center—present unique challenges for chromatographic enantioseparation[2].

This guide objectively evaluates the performance of different chiral stationary phases (CSPs) across Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) platforms, explaining the causality behind column selection and providing self-validating experimental protocols.

Mechanistic Causality: Why Column Selection Matters

The separation of 6-methylheptan-2-ol enantiomers relies on the formation of transient diastereomeric complexes between the solute and the chiral selector[3]. The efficiency of this separation is heavily dictated by the spatial arrangement of the molecule's functional groups. Research indicates that when a methyl group is positioned distant from the chiral center bearing the hydroxyl group (as seen in 6-methyl-2-heptanol), the steric differentiation is minimized, leading to a decrease in separation efficiency compared to molecules with adjacent branching[2].

Gas Chromatography (GC) vs. HPLC: Due to the high volatility and lack of pi-electrons in 6-methylheptan-2-ol, GC coupled with a Flame Ionization Detector (FID) is the inherently superior platform for direct analysis[4]. Cyclodextrin-based CSPs, such as CP-Chirasil-DEX CB or ChiralDEX B-DM, utilize host-guest inclusion complexation. The hydrophobic alkyl chain of the alcohol enters the cyclodextrin cavity, while the C2 hydroxyl group forms critical hydrogen bonds with the functionalized rim of the cyclodextrin[2].

Conversely, HPLC using polysaccharide-based CSPs (e.g., Chiralpak AD-H) typically requires pre-column derivatization (such as acetylation or benzoylation). Derivatization not only introduces a chromophore for UV detection but also alters the steric bulk of the molecule, which can enhance chiral recognition within the helical grooves of the amylose or cellulose stationary phase[4].

Comparative Performance Data

The following table summarizes the quantitative performance of leading chiral columns for the separation of 6-methylheptan-2-ol enantiomers.

Column TypeStationary Phase ChemistryPlatform & DetectionResolution ( Rs​ )Typical Analysis TimePrimary Advantage
ChiralDEX B-DM Permethylated β -CyclodextrinGC-FID> 1.5~54 minExceptional baseline resolution for high-purity validation (>97% ee)[1].
CP-Chirasil-DEX CB β -Cyclodextrin bonded to dimethylpolysiloxaneGC-FID> 1.5~15-20 minRapid direct analysis; high theoretical plate count[4].
CycloSil-B 30% Heptakis (2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- β -CDGC-FID~1.4~25 minRobust thermal stability; excellent for biological matrices[5].
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)HPLC-UV~1.2 - 1.5~25 minPreparative scale-up potential (requires derivatization)[4].
Analytical Decision Workflow

The decision to utilize GC or HPLC depends entirely on the downstream application (analytical quantification vs. preparative isolation) and the availability of derivatization reagents.

G Start 6-Methylheptan-2-ol Sample Decision Chromatographic Platform? Start->Decision GC_Path Gas Chromatography (High Volatility) Decision->GC_Path Direct Analysis HPLC_Path HPLC / SFC (Low Volatility / Prep) Decision->HPLC_Path Requires UV/RI GC_Col Cyclodextrin CSP (e.g., CP-Chirasil-DEX CB) GC_Path->GC_Col Deriv Derivatization (e.g., Acetylation) HPLC_Path->Deriv Add Chromophore HPLC_Col Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->HPLC_Col End Enantiomeric Excess (ee) Determination GC_Col->End HPLC_Col->End

Caption: Workflow for selecting chiral chromatographic platforms for 6-Methylheptan-2-ol.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate system suitability checks. If the system suitability criteria are not met, the run is invalid, thereby creating a self-validating analytical loop.

Protocol 1: Direct GC-FID Separation (High-Throughput)

This method utilizes a cyclodextrin column for the direct, underivatized separation of 6-methylheptan-2-ol[4].

  • Sample Preparation: Dissolve the purified 6-methylheptan-2-ol product to a concentration of 1 mg/mL in GC-grade dichloromethane or hexane[6].

  • Instrument Setup: Equip the GC with a Flame Ionization Detector (FID) and a CP-Chirasil-DEX CB column (25 m x 0.25 mm ID, 0.25 µm film thickness)[4].

  • Temperature Program:

    • Initial oven temperature: 50 °C, hold for 0 minutes.

    • Ramp 1: 3 °C/min to 90 °C, hold for 60 minutes[1].

    • Ramp 2: 5 °C/min to 200 °C (to bake out impurities)[1].

  • Flow Parameters: Helium carrier gas at a constant flow of 2.0 mL/min. Injector and detector temperatures set to 250 °C. Split ratio 50:1[1],[4].

  • System Suitability (Self-Validation): Inject a racemic standard of 6-methyl-2-heptanol. The protocol is only valid if the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥1.5 , and the symmetry factor for both peaks is between 0.8 and 1.2.

  • Data Acquisition: Calculate the enantiomeric excess using the integrated peak areas: ee(%)=∣(AreaS​−AreaR​)/(AreaS​+AreaR​)∣×100 [4].

Protocol 2: HPLC-UV Separation via Pre-Column Derivatization

Because 6-methylheptan-2-ol lacks a strong chromophore, direct HPLC requires an RI detector, which suffers from low sensitivity. Acetylation provides a robust alternative[4].

  • Derivatization Reaction: To 1 mg of 6-methylheptan-2-ol in 100 µL of dichloromethane, add 2 molar equivalents of acetic anhydride and a catalytic amount of pyridine. Heat at 60 °C for 30 minutes[4].

  • Quenching & Extraction: Cool to room temperature, quench with 1M HCl to neutralize pyridine, and extract the organic layer. Dry over anhydrous MgSO4​ and filter.

  • Instrument Setup: Equip the HPLC with a UV detector set to 210 nm and a Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[7].

  • Mobile Phase: Isocratic elution using n-Hexane / Isopropanol (98:2, v/v) at a flow rate of 0.8 mL/min. Column temperature maintained at 25 °C.

  • System Suitability (Self-Validation): Inject the derivatized racemic standard. The run is validated only if the retention time relative standard deviation (RSD) over three replicate injections is <2.0% , ensuring complete derivatization and stable column chemistry.

References
  • "Fragrance compositions and compounds." US Patent 8088725B2.
  • "Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers." mediaTUM. Available at: [Link]

  • "Chemical ecology of triatomines: current knowledge and implications for Chagas disease vector management." ResearchGate. Available at: [Link]

  • "Analysis of Chiral Organic Molecules Methodology and Applications." Scribd. Available at: [Link]

Sources

Comparative

Benchmarking the Efficiency of (2S)-6-Methylheptan-2-ol Synthesis: A Comparative Guide

Executive Summary (2S)-6-Methylheptan-2-ol is a highly valued chiral secondary alcohol, serving as a critical structural building block in chemical ecology, particularly in the synthesis of insect pheromones and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-6-Methylheptan-2-ol is a highly valued chiral secondary alcohol, serving as a critical structural building block in chemical ecology, particularly in the synthesis of insect pheromones and pharmaceutical intermediates [1]. The biological efficacy of these downstream products is strictly dictated by their stereochemistry. Consequently, the enantioselective reduction of its prochiral precursor, 6-methylheptan-2-one, is a benchmark reaction for evaluating the efficiency of asymmetric catalytic systems.

This guide provides an objective, data-driven comparison of the two primary synthetic paradigms—Biocatalysis (Enzymatic Reduction) and Chemocatalysis (Asymmetric Transfer Hydrogenation) —detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Challenges in Aliphatic Ketone Reduction

The asymmetric reduction of unactivated aliphatic ketones like 6-methylheptan-2-one presents a unique mechanistic hurdle. Unlike aryl-alkyl ketones (e.g., acetophenone), which offer strong steric and electronic differentiation (via π

π stacking or CH- π interactions) to guide the chiral catalyst, 6-methylheptan-2-one is purely aliphatic.

The catalyst must differentiate between a small methyl group and a highly flexible, sterically similar isohexyl chain. This lack of rigid steric bias makes achieving high enantiomeric excess (ee) an unsolved challenge for many traditional transition-metal catalysts, which often suffer from poor site-selectivity and low yields when dealing with remote aliphatic chains [4]. Overcoming this requires either the deep, rigid binding pockets of enzymes or advanced supramolecular chemocatalytic designs.

Benchmarking the Catalytic Systems

Approach A: Biocatalysis via Alcohol Dehydrogenases (ADHs)

Enzymatic reduction using Lactobacillus brevis ADH (LbADH) or Rhodococcus ruber ADH-A represents the gold standard for aliphatic ketone reduction.

  • Causality of Selectivity: The enzyme features a bipartite binding pocket. The "small" pocket tightly restricts the methyl group, while the "large" hydrophobic pocket accommodates the flexible isohexyl chain. This rigid spatial arrangement forces a singular trajectory for hydride transfer from the NAD(P)H cofactor to the re-face of the carbonyl, reliably yielding the (2S)-enantiomer with >99% ee [3].

  • Operational Efficiency: Reactions proceed at ambient temperature in aqueous media. The primary limitation is the requirement for cofactor recycling, typically achieved by adding isopropanol as a sacrificial reductant.

Approach B: Chemocatalysis via Asymmetric Transfer Hydrogenation (ATH)

Ruthenium-based Noyori-type catalysts (e.g., Ru-TsDPEN) are highly efficient for aryl ketones but require modification for aliphatic substrates.

  • Causality of Selectivity: To overcome the lack of π -interactions, supramolecular approaches are employed. Utilizing a Ruthenium/methylamine/ β -cyclodextrin catalytic system creates a localized hydrophobic cavity that mimics an enzymatic pocket [2]. The β -cyclodextrin encapsulates the isohexyl chain, artificially inducing the steric bulk necessary for the Ru-complex to differentiate the two faces of the ketone.

  • Operational Efficiency: While the ee (typically 70–85%) is lower than biocatalysis, ATH offers superior scalability, high turnover numbers (TON), and avoids the instability of biological reagents [5].

Quantitative Data Presentation

The following table summarizes the benchmarked performance of leading catalytic systems for the reduction of 6-methylheptan-2-one to (2S)-6-Methylheptan-2-ol.

Catalytic SystemCatalyst TypeCo-substrate / ReductantTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
LbADH BiocatalystIsopropanol / NADP + 3024>98>99
ADH-A (R. ruber) BiocatalystIsopropanol / NAD + 3024>95>99
Ru-TsDPEN ChemocatalystFormic Acid / Triethylamine40188565
Ru / β -Cyclodextrin ChemocatalystIsopropanol / KOH25129282

Pathway Visualization

G cluster_bio Biocatalytic Pathway cluster_chemo Chemocatalytic Pathway Ketone 6-Methylheptan-2-one (Prochiral Substrate) ADH Alcohol Dehydrogenase (e.g., LbADH) Ketone->ADH RuCat Ru/β-Cyclodextrin (Supramolecular ATH) Ketone->RuCat Cofactor NADP+ / NADPH Isopropanol Recycling ADH->Cofactor ProdBio (2S)-6-Methylheptan-2-ol >99% ee ADH->ProdBio Hydride Isopropanol or Formate (Hydride Donor) RuCat->Hydride ProdChemo (2S)-6-Methylheptan-2-ol ~82% ee RuCat->ProdChemo

Workflow comparing Biocatalytic (ADH) and Chemocatalytic (Ru-TsDPEN) reduction of 6-methylheptan-2-one.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal analytical checks to verify both mass balance and stereochemical purity.

Protocol A: Biocatalytic Synthesis using LbADH
  • Preparation: In a 50 mL baffled flask, dissolve 6-methylheptan-2-one (50 mM) in 20 mL of Tris-HCl buffer (100 mM, pH 7.5). Add 10% v/v isopropanol to serve as the thermodynamic sink for cofactor recycling.

  • Initiation: Add NADP + (1 mM) and lyophilized Lactobacillus brevis ADH (10 U/mL).

  • Incubation: Incubate the mixture at 30°C in an orbital shaker at 150 rpm.

  • In-Process Validation: Extract 100 µL aliquots every 4 hours. Partition into ethyl acetate containing 10 mM dodecane (internal standard). Analyze the organic layer via GC-FID. Self-Validation Check: Terminate the reaction only when the ketone-to-dodecane ratio plateaus, indicating >98% conversion.

  • Workup: Extract the bulk aqueous phase with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO 4​ and concentrate under reduced pressure.

  • Stereochemical Validation: Determine the ee via chiral GC (e.g., CP-Chirasil-Dex CB column). Inject a synthetically prepared racemic standard first to validate peak resolution before analyzing the biocatalytic product.

Protocol B: Supramolecular Chemocatalytic ATH
  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, mix [RuCl 2​ (p-cymene)] 2​ (0.5 mol%), chiral diamine ligand (1.1 mol%), and β -cyclodextrin (1.5 equivalents relative to substrate) in 10 mL of degassed aqueous sodium formate buffer (5 M, pH 6.5). Stir at 40°C for 1 hour to form the inclusion complex.

  • Reaction: Inject 6-methylheptan-2-one (100 mM) into the active catalyst solution.

  • Conditions: Stir vigorously at 40°C. The formate acts as the hydride donor, driving the equilibrium forward via the irreversible evolution of CO 2​ gas.

  • In-Process Validation: Monitor CO 2​ bubbling via a bubbler as a physical indicator of active hydride transfer. Quantify conversion via GC-MS using an internal standard.

  • Workup: Extract the mixture with diethyl ether (3 × 15 mL). Filter the organic phase through a short pad of silica gel to remove residual Ruthenium species, preventing post-reaction isomerization.

  • Stereochemical Validation: Validate the enantiomeric excess against a racemic standard using chiral HPLC or GC, ensuring baseline separation of the (2R) and (2S) peaks.

References

  • Thieme Connect. "Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes". Science of Synthesis. Available at:[Link]

  • LookChem. "2-hydroxy-6-methyl-heptan-4-one". LookChem Database. Available at:[Link]

  • National Institutes of Health (NIH). "Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation". PubMed Central. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2S)-6-Methylheptan-2-OL

As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The disposal of chemical waste, such as (2S)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The disposal of chemical waste, such as (2S)-6-Methylheptan-2-OL, is not merely a procedural afterthought but a critical component of our work that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-6-Methylheptan-2-OL, grounded in established safety standards and regulatory requirements.

Hazard Identification and Characterization

(2S)-6-Methylheptan-2-OL, an aliphatic alcohol, is classified as a combustible liquid.[1][2] Understanding its chemical properties is the foundation for its safe handling and disposal. The primary risks associated with this compound are its flammability and its potential to cause skin and eye irritation.[3][4] Improper disposal, such as pouring it down the drain, can lead to environmental contamination of waterways and pose a fire or explosion risk within the plumbing system.[5][6][7]

All personnel must be thoroughly familiar with the compound's Safety Data Sheet (SDS) before handling. The SDS provides comprehensive information on hazards, handling, and emergency measures.[3][8]

Property Value / Classification Significance for Disposal
Physical State LiquidDictates the need for secure, leak-proof containment.
Flash Point Approx. 67°C (153°F)[2]Classified as a combustible liquid; vapors can ignite when exposed to an ignition source.[6]
GHS Classification Flammable Liquid (Category 3/4), Skin Irritation (Category 2), Eye Irritation (Category 2A)[3]Requires specific Personal Protective Equipment (PPE) and segregation from ignition sources.
Disposal Classification EPA Hazardous Waste (Ignitable, D001)[9][10]Disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[10][11]

Personnel Safety and Engineering Controls

Before beginning any work that will generate (2S)-6-Methylheptan-2-OL waste, it is imperative to establish a safe working environment. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of (2S)-6-Methylheptan-2-OL should occur in a well-ventilated area. For procedures with a high potential for vapor release, a certified chemical fume hood is mandatory.[2][4]

  • Ignition Source Control: The work area must be completely free of open flames, sparks, and hot surfaces.[2][3][12] Use only explosion-proof equipment where necessary.[3][13]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and have been recently inspected.[2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[2]

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[2] The choice of glove material is critical; while nitrile gloves offer good resistance for incidental contact, butyl rubber may be preferable for prolonged handling. Always inspect gloves for any signs of degradation before and during use.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[2]

Step-by-Step Disposal Protocol

The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final, safe disposal.[11] The following protocol ensures compliance with this principle.

Step 3.1: Waste Segregation and Collection

The causality behind waste segregation is to prevent dangerous chemical reactions. (2S)-6-Methylheptan-2-OL is a non-halogenated organic solvent.

  • Action: Collect all waste containing this chemical in a designated, chemically compatible container.[1][2]

  • Rationale: Never mix this waste stream with incompatible materials, particularly strong oxidizing agents, acids, or bases, as this can cause violent reactions.[1][2][14] Do not mix with halogenated solvent waste, as this can complicate and increase the cost of disposal.

Step 3.2: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Action: Use a container made of a material chemically resistant to alcohols (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.[1][2]

  • Action: The container must be clearly labeled as "Hazardous Waste" and list all its contents, including "(2S)-6-Methylheptan-2-OL".[1][2][15] Include the date when waste was first added to the container.

  • Rationale: A sealed lid prevents the release of flammable vapors.[1][3] Clear, accurate labeling is required by OSHA's Hazard Communication Standard and is essential for safe handling by all personnel and the ultimate disposal contractor.[8]

Step 3.3: On-Site Storage (Satellite Accumulation)

Regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.

  • Action: Store the sealed and labeled waste container in a designated SAA. This area should be away from ignition sources and high-traffic areas.[2]

  • Action: The waste container must be kept within a secondary containment system, such as a spill pallet or a large, chemically resistant tray.[1][14]

  • Rationale: Secondary containment is a critical self-validating measure designed to capture any potential leaks or spills, preventing environmental contamination and the spread of a flammable liquid.[14] The containment system must be large enough to hold 110% of the volume of the largest container.

Step 3.4: Final Disposal

Disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

  • Action: Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9][15]

  • Action: Provide the contractor with a detailed inventory of the waste. You will need to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.[10]

  • Rationale: Using a licensed contractor ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, thereby protecting both human health and the environment.[6][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of (2S)-6-Methylheptan-2-OL.

G Disposal Workflow for (2S)-6-Methylheptan-2-OL cluster_prep Preparation & Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (2S)-6-Methylheptan-2-OL ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling segregate Segregate Waste Stream (Non-Halogenated Alcohol) ppe->segregate container Select Compatible Container (HDPE/Glass, Sealed Lid) segregate->container label_container Label Container 'Hazardous Waste' + Contents & Date container->label_container store Store in Satellite Area with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs When Container is Full manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Waste Collected by Certified Professionals manifest->pickup end_node Disposal Complete (Maintain Records) pickup->end_node

Caption: Workflow for the safe disposal of (2S)-6-Methylheptan-2-OL.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential.

Small Spills (manageable by trained laboratory personnel):

  • Alert personnel in the immediate area.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][4][13][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste disposal.[2][13]

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately.[2]

  • Alert others and activate the nearest fire alarm if there is a fire or significant risk of ignition.

  • Contact your institution's emergency response team or EHS department from a safe location. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure that their critical work is performed not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • How to Dispose of Old Alcohol (An In-Depth Guide). Waste Direct.
  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911.
  • How to dispose of alcohol: A guide for businesses. Shapiro.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How To Safely Dispose Of Isopropyl Alcohol - Free Guide. Secure Waste.
  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. AllSource Environmental.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Safe and Responsible Ways to Dispose of Rubbing Alcohol. Oreate AI Blog.
  • Navigating RCRA Hazardous Waste Regulations. OSHA.com.
  • SAFETY DATA SHEET - (2S)-6-Methylheptan-2-ol. Sigma-Aldrich.
  • OSHA Guidelines for Waste Management Workers. Junk Magicians.
  • SAFETY DATA SHEET - 2-Amino-6-methylheptane. Fisher Scientific.
  • Proper Disposal of 6-Methyl-2-heptanol: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental.
  • How to Safely Dispose of Flammable Liquids. Vision Environmental.
  • Safeguarding Your Research: A Guide to Handling 6-Methyl-2-heptanol. Benchchem.
  • 6-Methylheptan-2-One - Material Safety Data Sheet (MSDS).
  • 6-Methyl-5-hepten-2-one - Safety Data Sheet. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Amino-6-methylheptane. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Methyl-2-heptanol. Sigma-Aldrich.
  • Safety data sheet - 2-Methylheptane. CPAChem.
  • Hazardous Material Disposal - EPA Specific. JJ Safety LLC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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